Kinesore
描述
Structure
3D Structure
属性
IUPAC Name |
3,5-dibromo-N-[(E)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGCMEGLYHBMAR-AUEPDCJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=C(C(=C3)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N/NC(=O)C3=CC(=C(C(=C3)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Br2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide to the Mechanism of Action of Kinesore
Kinesore is a cell-permeable small-molecule modulator of the kinesin-1 motor protein. It uniquely activates the microtubule-organizing functions of kinesin-1 by targeting the cargo-binding domain of the kinesin light chain (KLC), acting as a "cargo-mimetic". This technical guide provides a comprehensive overview of the mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action
Kinesin-1, a key molecular motor responsible for anterograde transport along microtubules, exists in an autoinhibited state in the absence of cargo. This autoinhibition is a "double lockdown" mechanism involving two key intramolecular interactions:
-
The C-terminal tail of the kinesin heavy chain (KHC) folds back to interact with the motor domains, inhibiting their ATPase activity and microtubule binding.
-
An intramolecular interaction within the kinesin light chain (KLC) between its tetratricopeptide repeat (TPR) domain and a preceding linker region containing a leucine-phenylalanine-proline (LFP) motif.
This compound functions by disrupting this autoinhibited state. It directly interacts with the KLC subunit, likely at or near the cargo-binding pocket within the TPR domain. This binding event mimics the effect of cargo adaptor proteins, such as SKIP (SifA and Kinesin Interacting Protein), inducing a conformational change in the KLC. This conformational shift is believed to allosterically release the KHC tail from the motor domains, thereby activating the motor's ability to interact with and remodel microtubules.
While this compound inhibits the interaction between KLC and the cargo adaptor protein SKIP in vitro, its effect in cellulo is the activation of kinesin-1's role in microtubule dynamics, leading to a dramatic reorganization of the microtubule network into loops and bundles.[1] This suggests that by overriding the autoinhibition, this compound biases the function of kinesin-1 towards its microtubule sliding and bundling activities.
Quantitative Data
The following tables summarize the available quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibition Data
| Parameter | Description | Value | Reference |
| IC50 | Concentration of this compound causing 50% inhibition of the interaction between purified recombinant GST-SKIP (1–310) and full-length hemagglutinin (HA)-KLC2. | 12.5 µM | [1] |
Table 2: Cellular Activity and Effects
| Parameter | Description | Value | Reference |
| Effective Concentration | Concentration at which the microtubule remodeling phenotype becomes apparent in HeLa cells after 1 hour of treatment. | 25 µM | [1] |
| Penetrant Phenotype Concentration | Concentration at which 95 ± 2.4% of HeLa cells exhibit a reorganized microtubule network after 1 hour of treatment. | 50 µM | [1] |
| FRET Efficiency (Control) | FRET efficiency of a KLC2 conformation biosensor in the absence of cargo, indicating a compact conformation. | 15.77 ± 0.76% | [1] |
| FRET Efficiency (with this compound) | FRET efficiency of the KLC2 conformation biosensor after treatment with 50 µM this compound, indicating a conformational change to an open state. | 4.04 ± 0.49% | [1] |
| FRET Efficiency (with Cargo Adaptor) | FRET efficiency of the KLC2 conformation biosensor with co-expression of the W-acidic cargo adaptor CSTN1, for comparison. | 5.82 ± 1.02% | [1] |
Note: A direct binding affinity (Kd) for the interaction between this compound and KLC has not been reported in the reviewed literature. Similarly, quantitative data on the effect of this compound on the microtubule-stimulated ATPase activity of kinesin-1 is not currently available.
Signaling Pathways and Logical Relationships
The mechanism of this compound action can be visualized as a signaling cascade that shifts the equilibrium of kinesin-1 from an autoinhibited to an active state.
Caption: this compound's mechanism of action, initiating a conformational change in kinesin-1.
Experimental Protocols
Detailed experimental protocols for the key assays used to characterize this compound's mechanism of action are provided below. These are based on the methodologies described in the primary literature.
GST Pull-Down Assay for KLC2-SKIP Interaction
This assay is used to determine the effect of this compound on the interaction between KLC2 and its cargo adaptor, SKIP.
1. Protein Expression and Purification:
-
Express GST-tagged SKIP (e.g., residues 1-310) in E. coli and purify using glutathione-agarose beads.
-
Express HA-tagged full-length KLC2 in mammalian cells (e.g., HEK293T) and prepare a cell lysate.
2. Binding Reaction:
-
Incubate a defined amount of purified GST-SKIP bound to glutathione-agarose beads with the HA-KLC2 containing cell lysate.
-
In parallel, set up reactions with increasing concentrations of this compound (e.g., 0-50 µM) or a vehicle control (DMSO).
-
Incubate the reactions at 4°C for 2-4 hours with gentle rotation.
3. Washing:
-
Pellet the beads by centrifugation and wash them three to five times with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specific binding proteins.
4. Elution and Detection:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the presence of HA-KLC2 using an anti-HA antibody and a suitable secondary antibody for chemiluminescent or fluorescent detection.
-
Quantify the band intensities to determine the effect of this compound on the interaction.
Caption: Workflow for the GST pull-down assay.
FRET-based KLC Conformation Biosensor Assay
This assay is used to monitor the conformational changes in KLC in live cells upon treatment with this compound.
1. Plasmid Constructs and Cell Transfection:
-
Utilize a KLC2 FRET biosensor construct, for example, with an N-terminal eGFP (donor) and a C-terminal HaloTag (for covalent coupling of a TMR acceptor dye).
-
Co-transfect the KLC2 biosensor plasmid with a plasmid expressing HA-tagged KHC into a suitable cell line (e.g., HeLa).
2. Cell Culture and Labeling:
-
Plate the transfected cells on glass-bottom dishes suitable for microscopy.
-
After 24-48 hours, label the HaloTag with a cell-permeable TMR ligand according to the manufacturer's protocol.
3. This compound Treatment:
-
Treat the cells with the desired concentration of this compound (e.g., 50 µM) or a vehicle control for a specified time (e.g., 1 hour).
-
As a positive control for the conformational change, a separate group of cells can be co-transfected with a plasmid expressing a known KLC-binding cargo adaptor (e.g., CSTN1).
4. FRET Imaging and Analysis:
-
Acquire images using a multiphoton fluorescence lifetime imaging microscope (FLIM) or a confocal microscope equipped for sensitized emission FRET.
-
For FLIM-FRET, measure the fluorescence lifetime of the eGFP donor. A decrease in the donor's lifetime indicates an increase in FRET efficiency, corresponding to a more compact conformation. An increase in lifetime signifies a decrease in FRET, indicating a more open conformation.
-
For sensitized emission FRET, measure the fluorescence intensity in the donor and FRET channels. Calculate the FRET efficiency based on the increase in acceptor emission upon donor excitation.
-
Compare the FRET efficiencies between control, this compound-treated, and positive control cells.
Caption: Workflow for the FRET-based KLC conformation assay.
References
Kinesore's Impact on Microtubule Organization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kinesore (B1673647) is a novel small-molecule modulator of the microtubule motor protein kinesin-1. It offers a unique mechanism for probing and manipulating the microtubule cytoskeleton. By activating kinesin-1, this compound induces a dramatic reorganization of the microtubule network, characterized by the formation of loops and bundles. This guide provides an in-depth technical overview of this compound's mechanism of action, its quantifiable effects on microtubule organization, and detailed protocols for key experimental procedures used to study its activity. The information presented here is intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound as a tool in their studies of cytoskeletal dynamics and for potential therapeutic applications.
Introduction to this compound and its Mechanism of Action
This compound is a cell-permeable small molecule that was identified through a high-throughput screen for compounds that modulate the activity of kinesin-1.[1][2][3] Kinesin-1 is a motor protein that moves along microtubules, playing a crucial role in intracellular transport and the organization of the microtubule network. In its inactive state, kinesin-1 is autoinhibited. The activation of kinesin-1 is a complex process, often initiated by the binding of cargo to its light chains (KLCs).
This compound's primary mechanism of action involves the disruption of the interaction between the kinesin light chain 2 (KLC2) and a cargo adaptor protein called SKIP (SifA and kinesin-interacting protein).[1][3] By inhibiting this interaction, this compound effectively mimics the binding of an activating cargo, which leads to a conformational change in kinesin-1, releasing its autoinhibition and triggering its motor activity. This activation of kinesin-1 results in increased microtubule-dependent motility, leading to the observed reorganization of the cellular microtubule network.[1][3]
Quantitative Effects of this compound on Microtubule Organization
The treatment of cells with this compound leads to significant and quantifiable changes in the organization of the microtubule network. The primary observable effects are the formation of microtubule loops and bundles. These effects are dose-dependent and can be observed within a relatively short timeframe.
| Parameter | Value | Cell Line | Concentration | Time Point | Reference |
| Phenotype Penetrance | 95 ± 2.4% of cells with reorganized microtubule network | HeLa | 50 µM | 1 hour | [3] |
| Effective Concentration | Phenotype becomes apparent | HeLa | 25 µM | 1 hour | [3] |
| No Effect Concentration | Relatively little effect | HeLa | ≤ 12.5 µM | 1 hour | [3] |
| Time to Onset | Prominent loops and bundles appear | HeLa | 50 µM | 30-35 minutes | [3] |
| Reversibility | Re-establishment of radial microtubule array after washout | HeLa | 50 µM | 2 hours post-washout | [3] |
Experimental Protocols
To facilitate further research into the effects of this compound, this section provides detailed protocols for key experiments used to characterize its impact on microtubule organization.
Immunofluorescence Staining of Microtubules
This protocol describes the visualization of the microtubule network in fixed cells to observe the effects of this compound treatment.
Materials:
-
HeLa cells
-
Glass coverslips
-
24-well plate
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Fluorescently labeled anti-mouse IgG
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate and culture until they reach 60-70% confluency.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for the specified time (e.g., 1 hour) at 37°C.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells with 4% PFA for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the microtubule network using a fluorescence microscope.
Live-Cell Imaging of Microtubule Dynamics
This protocol allows for the real-time visualization of microtubule reorganization in response to this compound.
Materials:
-
HeLa cells stably expressing a fluorescently tagged tubulin (e.g., GFP-α-tubulin)
-
Glass-bottom imaging dishes
-
Live-cell imaging medium
-
This compound stock solution (in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HeLa cells expressing GFP-α-tubulin in glass-bottom imaging dishes and allow them to adhere.
-
Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature and CO₂ levels to equilibrate.
-
Baseline Imaging: Acquire baseline time-lapse images of the microtubule network before adding this compound.
-
This compound Addition: Carefully add this compound to the imaging medium to the desired final concentration.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images to capture the dynamic changes in the microtubule network. The imaging interval and duration will depend on the specific research question but can range from seconds to minutes for a total duration of 1-2 hours.
-
Data Analysis: Analyze the resulting image series to quantify changes in microtubule organization, such as the formation of loops and bundles, and dynamic parameters if using appropriate analysis software.
GST Pull-Down Assay for KLC2-SKIP Interaction
This in vitro assay is used to confirm that this compound directly inhibits the interaction between KLC2 and SKIP.
Materials:
-
GST-tagged SKIP (bait protein)
-
Cell lysate containing HA-tagged KLC2 (prey protein)
-
Glutathione-agarose beads
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
This compound stock solution (in DMSO)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-HA antibody
Procedure:
-
Bait Protein Immobilization: Incubate GST-SKIP with glutathione-agarose beads to immobilize the bait protein.
-
Washing: Wash the beads with wash buffer to remove unbound GST-SKIP.
-
Binding Reaction: Incubate the immobilized GST-SKIP with cell lysate containing HA-KLC2 in the presence of various concentrations of this compound or vehicle (DMSO).
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-HA antibody to detect the amount of KLC2 that was pulled down by GST-SKIP. A decrease in the amount of pulled-down KLC2 in the presence of this compound indicates inhibition of the interaction.
Conclusion
This compound represents a valuable chemical tool for the study of microtubule dynamics and the function of kinesin-1. Its ability to acutely activate kinesin-1 in a controlled manner provides a unique opportunity to investigate the downstream consequences of this activation on the microtubule cytoskeleton and other cellular processes. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers seeking to incorporate this compound into their experimental workflows. Further investigation into the nuanced effects of this compound on various aspects of microtubule dynamics will undoubtedly contribute to a deeper understanding of the intricate regulation of the cytoskeleton and may open new avenues for therapeutic intervention in diseases where cytoskeletal function is compromised.
References
Kinesore: A Technical Guide to a Novel Kinesin-1 Modulator in Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesore is a cell-permeable small molecule that acts as a modulator of kinesin-1, a crucial motor protein responsible for anterograde transport of various cellular cargoes along microtubules.[1] Discovered through a chemical biology approach, this compound presents a unique mechanism of action. While it inhibits the interaction between the kinesin-1 light chain (KLC2) and the cargo adaptor protein SKIP in vitro, it paradoxically activates kinesin-1's function in controlling microtubule dynamics within the cell.[1][2] This dual activity makes this compound a valuable tool for dissecting the intricate regulation of kinesin-1 and its diverse cellular roles, from organelle transport to microtubule network organization.[1][2] This guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and its potential applications in cell biology research and drug discovery.
Mechanism of Action
Kinesin-1 typically exists in an autoinhibited conformation in the absence of cargo.[1][2] The binding of cargo to the kinesin light chain (KLC) induces a conformational change that activates the motor protein. This compound appears to mimic this cargo-binding event. It engages the cargo-binding domain of KLC, specifically the tetratricopeptide repeat (TPR) domain, thereby inhibiting the binding of cargo adaptors like SKIP.[1] This "cargo-mimetic" action is hypothesized to induce a conformational switch in KLC, similar to that caused by activating cargo, leading to the activation of kinesin-1's motor function.[1] This activation results in a dramatic, kinesin-1-dependent remodeling of the microtubule network, characterized by the formation of loops and bundles.[1]
Signaling Pathway of Kinesin-1 Activation by this compound
Caption: this compound acts as a cargo-mimetic to activate kinesin-1.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound observed in various cell-based assays.
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HeLa | 12.5 µM | 1 hour | Little to no effect on microtubule network. | [1] |
| HeLa | 25 µM | 1 hour | Onset of microtubule network remodeling. | [1] |
| HeLa | 50 µM | 1 hour | Highly penetrant (95 ± 2.4% of cells) reorganization of the microtubule network into loops and bundles. | [1] |
| RBL-2H3 (Mast Cells) | 100 µM | 30 minutes (pre-treatment) | Statistically significant inhibition of antigen-stimulated exocytosis (degranulation). | [3] |
| BMMCs (Mast Cells) | 100 µM | 30 minutes (pre-treatment) | Statistically significant inhibition of antigen-stimulated exocytosis (degranulation). | [3] |
| Assay Type | This compound Concentration | Result | Reference |
| GST pull-down (GST-SKIP and HA-KLC2) | 12.5 µM | 50% reduction in binding. | [1] |
| GST pull-down (GST-SKIP and HA-KLC2) | 25 µM | Elimination of detectable binding. | [1] |
Key Experimental Protocols
Microtubule Network Remodeling Assay in HeLa Cells
Objective: To visualize the effect of this compound on the microtubule network.
Methodology:
-
Cell Culture: Plate HeLa cells on glass coverslips and culture in appropriate media until they reach the desired confluency.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to final concentrations of 25 µM and 50 µM. A vehicle control (e.g., 0.1% DMSO) should be run in parallel.[1]
-
Incubation: Replace the cell culture medium with the this compound-containing medium or the vehicle control and incubate the cells for 1 hour at 37°C.[1]
-
Immunofluorescence Staining:
-
Fix the cells with an appropriate fixative (e.g., ice-cold methanol (B129727) or paraformaldehyde).
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody against β-tubulin.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Imaging: Visualize the microtubule network using a fluorescence microscope. In this compound-treated cells, expect to see a reorganized microtubule network with prominent loops and bundles, particularly at 50 µM.[1]
Experimental Workflow for Microtubule Remodeling Assay
Caption: A step-by-step workflow for observing this compound-induced microtubule remodeling.
Mast Cell Exocytosis (Degranulation) Assay
Objective: To quantify the effect of this compound on mast cell degranulation.
Methodology:
-
Cell Culture: Culture rat basophilic leukemia (RBL-2H3) cells or bone marrow-derived mast cells (BMMCs) in appropriate media.
-
Sensitization: Sensitize the cells with an appropriate antigen-specific IgE.
-
This compound Pre-treatment: Pre-treat the cells with 100 µM this compound or a vehicle control (DMSO) for 30 minutes.[3]
-
Antigen Stimulation: Stimulate the cells with the corresponding antigen to induce degranulation.
-
Quantification of Degranulation:
-
Collect the supernatant and lyse the remaining cells to measure the total cellular content of a granule marker, such as β-hexosaminidase.
-
Measure the amount of β-hexosaminidase released into the supernatant and in the cell lysate using a colorimetric assay.
-
Calculate the percentage of β-hexosaminidase released as a proportion of the total cellular content.
-
Normalize the results to the vehicle control.[3]
-
Logical Relationship of this compound's Dual Function
Caption: this compound's seemingly contradictory actions are linked by its cargo-mimetic hypothesis.
Applications in Research and Drug Development
This compound's unique properties make it a valuable tool for a variety of research applications:
-
Dissecting Kinesin-1 Regulation: this compound can be used to study the allosteric regulation of kinesin-1 and the coupling between cargo binding and motor activation.[1]
-
Investigating Microtubule Dynamics: The ability of this compound to rapidly and reversibly remodel the microtubule network provides a means to investigate the cellular consequences of altering microtubule organization.[1]
-
Probing the Role of Kinesin-1 in Different Cellular Processes: By observing the effects of this compound on processes like organelle transport, cell migration, and cell division, researchers can gain insights into the specific roles of kinesin-1 in these events.
-
Drug Discovery and Development: The kinesin-1 cargo-binding interface represents a potential target for the development of novel therapeutics.[1] this compound serves as a proof-of-concept for the modulation of microtubule dynamics through this interface.[1] Such modulators could have applications in cancer therapy, where disrupting the mitotic spindle is a key strategy, and in neurodegenerative diseases where axonal transport is often impaired.[1][4]
Conclusion
This compound is a powerful and unique chemical probe for studying the biology of kinesin-1 and the microtubule cytoskeleton. Its ability to uncouple the inhibition of cargo binding from the activation of motor function provides a novel avenue for investigating the complex regulatory mechanisms of this essential molecular motor. For researchers in cell biology and professionals in drug development, this compound offers a valuable tool for both fundamental discovery and the exploration of new therapeutic strategies.
References
- 1. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Powering Cellular Highways: From Kinesin Discovery to Pharmacological Prospects - PharmaFeatures [pharmafeatures.com]
Kinesore: A Technical Guide to a Novel Kinesin-1 Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research applications of Kinesore, a cell-permeable small molecule that modulates the function of the microtubule motor protein kinesin-1. This compound's unique mechanism of action, which involves the allosteric activation of kinesin-1's microtubule-remodeling functions, presents a promising avenue for investigating intracellular transport and cytoskeletal dynamics. This document outlines the core findings related to this compound, including its mechanism of action, quantitative data from key experiments, and detailed protocols for its characterization.
Core Mechanism of Action
This compound acts as a modulator of kinesin-1, a motor protein crucial for transporting cellular cargo along microtubules. In its inactive state, kinesin-1 exists in an autoinhibited conformation. The binding of cargo to the kinesin light chain (KLC) subunit is thought to trigger a conformational change that activates the motor.
This compound has been shown to function by inhibiting the interaction between the KLC subunit's tetratricopeptide repeat (TPR) domain and a short linear peptide motif found in the cargo adaptor protein SKIP (SifA and Kinesin Interacting Protein). By binding to the KLC TPR domain, this compound mimics the effect of cargo binding, inducing a conformational switch in the KLC. This, in turn, is hypothesized to relieve the autoinhibition of the kinesin heavy chain (KHC), leading to the activation of kinesin-1's motor domain. This activation results in a dramatic, large-scale remodeling of the microtubule network within cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial characterization of this compound.
Table 1: this compound In Vitro Activity
| Assay Type | Interaction Measured | Key Finding |
| GST Pull-down | GST-SKIP and HA-KLC2 | 50% reduction in binding at 12.5 µM this compound; complete inhibition at 25 µM. |
| Fluorescence Polarization | TAMRA-SKIPWD and aiKLC2TPR | Concentration-dependent inhibition of interaction. |
Table 2: this compound Cellular Activity
| Cell Line | Assay | Concentration | Effect |
| HeLa | Microtubule Remodeling | 12.5 µM | Minimal effect. |
| HeLa | Microtubule Remodeling | 25 µM | Apparent phenotype. |
| HeLa | Microtubule Remodeling | 50 µM | Highly penetrant phenotype (95 ± 2.4% of cells). |
| HAP1 (Wild-type) | Microtubule Remodeling | 50 µM | Induction of microtubule-rich projections. |
| HAP1 (Kif5B knockout) | Microtubule Remodeling | 50 µM | Strong suppression of the remodeling phenotype. |
Table 3: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 536.17 g/mol |
| Formula | C20H16Br2N4O4 |
| Purity | ≥98% (HPLC) |
| Solubility in DMSO | Up to 100 mM |
| CAS Number | 363571-83-9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary research on this compound are provided below.
GST Pull-Down Assay for KLC2-SKIP Interaction
This protocol is adapted from the methods used to demonstrate this compound's inhibition of the interaction between Kinesin Light Chain 2 (KLC2) and SKIP.
a. Protein Expression and Lysate Preparation:
-
GST-SKIP: Transform E. coli BL21(DE3) with a plasmid encoding GST-tagged SKIP (amino acids 1-310). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with 0.5 mM IPTG at 30°C for 4 hours. Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors). Lyse the cells by sonication and clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
HA-KLC2: Transfect HEK293T cells with a plasmid encoding full-length HA-tagged KLC2. After 24-48 hours, wash the cells with ice-cold PBS and lyse them in lysis buffer. Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.
b. Pull-Down Assay:
-
Equilibrate glutathione-Sepharose 4B beads in lysis buffer.
-
Incubate the clarified GST-SKIP lysate with the equilibrated beads for 1 hour at 4°C with gentle rotation to immobilize the GST-fusion protein.
-
Wash the beads three times with wash buffer (lysis buffer with 500 mM NaCl) to remove non-specifically bound proteins.
-
Resuspend the beads in a binding buffer (lysis buffer with 150 mM NaCl).
-
Add the clarified HA-KLC2 lysate to the beads.
-
Add this compound (dissolved in DMSO) to the desired final concentration (e.g., 12.5 µM, 25 µM). Add an equivalent volume of DMSO to the control sample.
-
Incubate the mixture for 2-3 hours at 4°C with gentle rotation.
-
Wash the beads five times with wash buffer.
-
Elute the bound proteins by boiling the beads in 2x SDS-PAGE sample buffer for 5 minutes.
c. Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting using anti-HA and anti-GST antibodies.
Fluorescence Polarization (FP) Assay
This protocol outlines the method to quantitatively measure the inhibition of the KLC2-SKIP interaction by this compound.
a. Reagent Preparation:
-
aiKLC2TPR: Purify a recombinant, artificially autoinhibited KLC2 TPR domain protein.
-
TAMRA-SKIPWD: Synthesize a peptide corresponding to the W-acidic motif of SKIP (e.g., STNLEWDDSAI) and label it with a fluorescent probe such as 5-TAMRA (5-carboxytetramethylrhodamine).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20.
b. Assay Procedure:
-
In a black, low-volume 384-well plate, add a fixed concentration of aiKLC2TPR and TAMRA-SKIPWD peptide in the assay buffer. The concentrations should be optimized to be at or below the Kd of the interaction to ensure assay sensitivity.
-
Add serial dilutions of this compound (in DMSO) to the wells. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters for the TAMRA fluorophore (e.g., excitation at 540 nm, emission at 590 nm).
c. Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Culture, this compound Treatment, and Immunofluorescence
This protocol describes the methodology to visualize the effect of this compound on the microtubule network in cultured cells.
a. Cell Culture and Seeding:
-
Culture HeLa or other suitable cell lines in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Seed the cells onto glass coverslips in a 24-well plate and allow them to adhere and grow for 24 hours to reach 50-70% confluency.
b. This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 25 µM or 50 µM).
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium. For control wells, use medium with an equivalent concentration of DMSO.
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator.
c. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate the cells with a primary antibody against β-tubulin (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
d. Imaging:
-
Visualize the cells using a fluorescence microscope or a confocal microscope. Capture images of the microtubule network and nuclei.
Mandatory Visualizations
Signaling Pathway
Caption: this compound-mediated activation of Kinesin-1 signaling pathway.
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound.
Kinesore: A Chemical Biology Tool for Probing the Cytoskeleton
An In-depth Technical Guide for Researchers and Drug Development Professionals
Kinesore is a cell-permeable small molecule that has emerged as a critical tool for investigating the complex roles of the cytoskeleton. It functions as a modulator of kinesin-1, a key molecular motor responsible for transporting cargo along microtubules and regulating microtubule dynamics.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its effects, detailed experimental protocols, and its application in dissecting cytoskeletal signaling pathways.
Mechanism of Action: Activating the Kinesin-1 Motor
Kinesin-1, a heterotetrameric motor protein, exists in a folded, autoinhibited conformation in the absence of cargo.[2][3] This prevents wasteful ATP hydrolysis and ensures the motor is only active when engaged in transport. This compound activates kinesin-1 by targeting its cargo-binding domain.[2][4] It functions by inhibiting the interaction between the kinesin light chain (KLC) and SKIP (SifA and kinesin-interacting protein), a cargo adaptor protein.[1] This action mimics the conformational changes that occur upon cargo binding, releasing the motor from its autoinhibited state.[2]
Once activated, kinesin-1 can engage with microtubules, leading to two primary outcomes: the transport of organelles or the bundling and sliding of microtubules against each other.[2] This dual functionality makes this compound a powerful tool to study how the balance between these activities is regulated. The activation by this compound induces a large-scale, kinesin-1-dependent remodeling of the microtubule network.[2][5]
Quantitative Data on this compound's Cellular Effects
The cellular effects of this compound are dose- and time-dependent. The following tables summarize key quantitative parameters from studies in various cell lines.
Table 1: Effective Concentrations of this compound
| Cell Line | Effect Observed | Concentration | Treatment Time | Reference |
| HeLa | Microtubule network remodeling (initial effect) | 25 µM | 1 hour | [2][5] |
| HeLa | Microtubule network remodeling (highly penetrant) | 50 µM | 1 hour | [5] |
| U2OS, PTK2 | General Treatment | 100 µM | 1.5 - 2 hours | [6] |
| RBL-2H3, BMMCs | Inhibition of exocytosis (degranulation) | 100 µM | 30 minutes (pre-treatment) | [7] |
Table 2: Time Course and Reversibility
| Parameter | Cell Line | Observation | Time | Reference |
| Time to Effect | HeLa | Prominent microtubule loops and bundles appear | 30 - 35 minutes | [2] |
| Reversibility | HeLa | Re-establishment of the normal radial microtubule array after washout | 2 hours | [2][5] |
Experimental Protocols
Here we provide detailed methodologies for key experiments utilizing this compound to probe cytoskeleton function.
This protocol is adapted from studies in HeLa cells to visualize this compound-induced changes to the microtubule cytoskeleton.[2][5]
-
Cell Culture: Plate HeLa cells onto glass coverslips in a 24-well plate and grow to 60-70% confluency.
-
This compound Treatment: Prepare a 50 mM stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 50 µM. As a control, prepare a medium with an equivalent concentration of DMSO (e.g., 0.1%).
-
Incubation: Replace the medium in the wells with the this compound-containing medium or the DMSO control medium. Incubate the cells at 37°C in a 5% CO₂ incubator for 1 hour.
-
Fixation: After incubation, wash the cells once with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Wash cells three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against β-tubulin (to label microtubules) diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
(Optional) Co-stain with DAPI to visualize nuclei.
-
-
Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using confocal or fluorescence microscopy.
This protocol is based on a study investigating this compound's effect on mast cell degranulation.[7]
-
Cell Culture: Culture RBL-2H3 cells or bone marrow-derived mast cells (BMMCs) in appropriate media.
-
Sensitization: Sensitize cells overnight with anti-DNP IgE.
-
Pre-treatment: Wash cells and resuspend in a buffered salt solution. Pre-treat cells with 100 µM this compound or a DMSO control for 30 minutes at 37°C.
-
Stimulation: Stimulate degranulation by adding DNP-HSA (antigen) for 30 minutes at 37°C.
-
Quantification:
-
Pellet the cells by centrifugation.
-
Collect the supernatant, which contains the released β-hexosaminidase.
-
Lyse the cell pellet with 0.1% Triton X-100 to measure the total cellular β-hexosaminidase content.
-
Measure enzyme activity in both supernatant and lysate using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
-
Analysis: Calculate the percentage of β-hexosaminidase released relative to the total cellular content. Normalize the results to the DMSO-treated control.
This compound in Cytoskeletal Signaling
This compound provides a method to specifically activate kinesin-1 and study its downstream effects. The activation of kinesin-1 is an upstream event that can trigger a cascade of changes in microtubule organization and dynamics.[2]
Kinesin-1 is known to be part of a signaling pathway involving c-Jun N-terminal Kinase (JNK), which is a significant regulator of microtubule dynamics.[3] By stimulating kinesin-1, this compound likely influences this pathway, leading to changes in microtubule polymerization, depolymerization, and rescue events.[3] This allows researchers to dissect the specific contribution of kinesin-1 activity to the broader signaling networks that control the cytoskeleton, which also include pathways like Rho-family GTPases and PI3K signaling.[8]
References
- 1. This compound | Kinesin | Tocris Bioscience [tocris.com]
- 2. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin-1 Regulates Microtubule Dynamics via a c-Jun N-terminal Kinase-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound + QPD-OTf treatment in live cells [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. abmole.com [abmole.com]
A Technical Guide to Kinesin-Induced Microtubule Remodeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles by which kinesin motor proteins actively remodel microtubule networks. We will explore the core mechanisms employed by key kinesin families, present quantitative data for comparative analysis, detail common experimental protocols, and visualize the underlying processes and workflows.
Core Principles of Kinesin-Driven Microtubule Remodeling
Microtubules (MTs) are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature is tightly regulated by a host of microtubule-associated proteins (MAPs), among which the kinesin superfamily of molecular motors plays a critical and active role.[1] Kinesins utilize the energy from ATP hydrolysis to move along MTs or to alter their structure, thereby remodeling the microtubule cytoskeleton.[1][2] The primary modes of kinesin-induced remodeling are microtubule sliding, length-dependent depolymerization, and catastrophe promotion.
Kinesin-5: The Bipolar Slider
Members of the kinesin-5 family, such as Eg5 in humans, are essential for the formation and maintenance of the bipolar mitotic spindle.[2][3] Their primary function is to cross-link antiparallel microtubules and slide them apart.[4][5]
-
Structural Basis: Kinesin-5 proteins assemble into a characteristic bipolar homotetramer. This structure consists of two identical dimers that associate in an antiparallel fashion, resulting in a dumbbell-shaped complex with two pairs of motor domains at opposite ends.[6] This architecture is crucial for its ability to simultaneously bind and push apart two different microtubules.[4]
-
Mechanism of Action: When a kinesin-5 tetramer bridges two antiparallel microtubules, such as in the midzone of the mitotic spindle, the motor domains at both ends attempt to walk towards the plus-ends of their respective tracks.[3][6] This coordinated plus-end-directed movement generates an outward-pushing force that effectively slides the microtubules apart, a process fundamental to spindle pole separation during mitosis.[4]
-
Regulation: The activity of kinesin-5 is elegantly regulated. On a single microtubule, its movement is largely diffusive and ATP-independent. However, upon cross-linking two microtubules, its motility switches to a directional, processive mode, initiating the sliding action.[6] This ensures that the motor's force-generating capacity is unleashed only when correctly engaged with its target spindle microtubules.
Kinesin-8: The Length-Dependent Depolymerase
The kinesin-8 family, including Kip3p in yeast and KIF18A/KIF19A in humans, are crucial regulators of microtubule length, particularly within the mitotic spindle and cilia.[7][8][9] They possess the dual ability to walk processively along microtubules and to act as depolymerases, with a unique preference for longer microtubules.[10][11]
-
Mechanism of Action: Kinesin-8 motors are highly processive, plus-end-directed motors.[12] They bind along the microtubule lattice and walk towards the plus-end. Due to their high processivity, they accumulate at the plus-end in a manner proportional to the length of the microtubule—longer microtubules collect more motors over time.[10][12] This accumulation leads to an increased rate of depolymerization at the plus-end.[10]
-
Molecular Switch: A key feature of some kinesin-8s, like Kip3p, is a "tubulin curvature-sensing" mechanism.[7] On the straight lattice of the microtubule, the motor behaves as a conventional processive kinesin. Upon reaching the curved protofilament structure at the microtubule plus-end, its ATPase activity is suppressed. This suppression causes it to pause, bind tightly to the curved tubulin, and stabilize this conformation, which ultimately promotes the removal of tubulin dimers and thus microtubule disassembly.[7][11]
Kinesin-13: The Potent Catastrophe Factor
Kinesin-13 family members, such as MCAK, are distinct from motile kinesins. They do not translocate directionally along microtubules. Instead, they are potent enzymes that actively promote the depolymerization of microtubules from both ends.[2][13]
-
Mechanism of Action: Kinesin-13s use the energy of ATP hydrolysis not for movement, but to destabilize the microtubule lattice.[13] They bind to the ends of microtubules and promote a curved conformation in the tubulin protofilaments, mimicking the structure seen during a microtubule "catastrophe" (a switch from growth to rapid shortening).[13] This action significantly increases the rate at which tubulin dimers are lost from the microtubule end. Because they are non-motile, they can be delivered to specific locations (e.g., the centromere) by other means to exert localized depolymerization activity.
Quantitative Data on Kinesin Properties
The functional characteristics of kinesins can be quantified, allowing for direct comparison between families. The data below is compiled from various studies and represents typical values; specific results can vary with experimental conditions.
| Kinesin Family | Example Motor | Organism | Oligomeric State | Primary Function | Speed (nm/s) | Depolymerization Rate (nm/s) |
| Kinesin-5 | Eg5 | Xenopus laevis | Homotetramer | MT Sliding | ~20-40 | N/A |
| Kinesin-8 | Kip3p | S. cerevisiae | Dimer | Length-dependent Depoly | ~50-100 | Length-dependent |
| Kinesin-8 | KIF19A | Mus musculus | Dimer | Length-dependent Depoly | N/A | ~10.9 ± 2.0[9] |
| Kinesin-13 | MCAK | H. sapiens | Dimer | MT Depolymerization | Non-motile | ~200-500 |
| Kinesin-14 | Kar3/Cik1 | S. cerevisiae | Heterodimer | Minus-end directed force | ~25-55[2] | Indirectly promotes catastrophe[14] |
Key Experimental Protocols
The study of kinesin-induced microtubule remodeling relies on a set of core in vitro biochemical and biophysical assays.
Microtubule Co-sedimentation Assay
This biochemical assay is used to measure the binding affinity (Kd) of a kinesin for microtubules.
-
Preparation: Tubulin is polymerized into microtubules and stabilized using a non-hydrolyzable GTP analog (e.g., GMPCPP) or a drug like paclitaxel.[15]
-
Incubation: A constant concentration of the kinesin of interest is incubated with varying concentrations of stabilized microtubules. To study nucleotide-dependent binding, specific nucleotides (e.g., ATP, ADP, AMP-PNP) are included.
-
Centrifugation: The mixture is centrifuged at high speed to pellet the microtubules and any associated proteins.
-
Analysis: The amount of kinesin in the supernatant (unbound) and the pellet (bound) is quantified using SDS-PAGE and densitometry.
-
Calculation: By plotting the fraction of bound kinesin against the microtubule concentration, a binding curve can be generated to determine the dissociation constant (Kd).
In Vitro Motility and Depolymerization Assays using TIRF Microscopy
Total Internal Reflection Fluorescence (TIRF) microscopy is a powerful single-molecule technique used to directly visualize the movement of individual kinesin motors and their effect on microtubule dynamics.
-
Flow Cell Preparation: A microfluidic chamber (flow cell) is constructed and its surface is functionalized, often with antibodies against the kinesin's tag (e.g., anti-GFP) or by creating a charged surface.
-
Microtubule Preparation: Fluorescently labeled (e.g., rhodamine or Alexa Fluor) and stabilized microtubules are prepared.
-
Immobilization/Assay Start:
-
Gliding Assay: Kinesin motors are first adsorbed to the coverslip surface. Labeled microtubules are then added along with ATP. The motors will push the microtubules across the surface, and their gliding speed is measured.[16]
-
Single-Molecule Motility/Depolymerization Assay: Labeled microtubules are first immobilized on the coverslip. Fluorescently tagged kinesin motors are then added to the chamber along with ATP.[10]
-
-
Data Acquisition: The flow cell is placed on a TIRF microscope, which selectively excites fluorophores very close to the coverslip, reducing background noise. Time-lapse movies are recorded to track the movement of single kinesin molecules along the microtubule or to measure the change in microtubule length over time.[9][10]
-
Analysis: Kymographs (space-time plots) are generated from the movies to calculate motor velocity, processivity (run length), and rates of microtubule polymerization or depolymerization.
References
- 1. Mechanism and regulation of kinesin motors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinesin - Wikipedia [en.wikipedia.org]
- 3. Mechanism and Regulation of Kinesin-5, an essential motor for the mitotic spindle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms by Which Kinesin-5 Motors Perform Their Multiple Intracellular Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of mitotic kinesin by microtubule bundling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Depolymerase mechanism for a length-dependent microtubule regulator defined by Pellman lab | Cell Biology [cellbio.hms.harvard.edu]
- 8. Kinesin-8 motors: regulation of microtubule dynamics and chromosome movements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Motility and microtubule depolymerization mechanisms of the Kinesin-8 motor, KIF19A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tu-dresden.de [tu-dresden.de]
- 11. Emerging Insights into the Function of Kinesin-8 Proteins in Microtubule Length Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microtubule Depolymerization by the Kinesin-8 Motor Kip3p: A Mathematical Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New insights into the mechanochemical coupling mechanism of kinesin–microtubule complexes from their high-resolution structures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Microtubule-associated Protein-like Binding of the Kinesin-1 Tail to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of a strong binding site for kinesin on the microtubule using mutant analysis of tubulin | The EMBO Journal [link.springer.com]
Kinesore: A Technical Guide to Studying Kinesin-1 Autoinhibition
This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the small molecule kinesore (B1673647) and its application in studying the autoinhibition of kinesin-1. This compound serves as a valuable chemical tool to dissect the regulatory mechanisms of this crucial molecular motor.
Introduction to Kinesin-1 Autoinhibition and this compound
Kinesin-1, a heterotetrameric motor protein composed of two kinesin heavy chains (KHC) and two kinesin light chains (KLC), is responsible for transporting various cellular cargoes along microtubules.[1] In the absence of cargo, kinesin-1 exists in a "folded," autoinhibited state to prevent futile ATP hydrolysis.[2][3] This autoinhibition is thought to be a "double lockdown" mechanism involving intramolecular interactions within the KHC and further stabilization by the KLCs.[2][4]
This compound is a cell-permeable small molecule that modulates kinesin-1 activity.[4] It was identified through a high-throughput screen for inhibitors of the interaction between the KLC tetratricopeptide repeat (TPR) domain and a cargo adaptor peptide from SKIP (SifA and Kinesin Interacting Protein).[4] Interestingly, while this compound inhibits the binding of certain cargo adaptors in vitro, it acts as an activator of kinesin-1's function in controlling microtubule dynamics within cells.[4][5] It is believed to function in a "cargo-mimetic" manner, engaging the KLCs to induce a conformational change that alleviates autoinhibition.[4]
Quantitative Data on this compound
The following tables summarize the key quantitative data regarding the activity and effects of this compound on kinesin-1.
| Parameter | Value | Assay/System | Reference |
| IC50 for SKIP-KLC2 Interaction | ~100 µM | In vitro time-resolved FRET (TR-FRET) | [6] |
| Effective Concentration in Cells | 50 µM | HeLa, HAP1, RBL-2H3, BMMCs | [1][4][6] |
| Binding Affinity (Kd) of KLC2TPR for SKIPWD | ~8 µM (autoinhibited) | In vitro | [4] |
| Binding Affinity (Kd) of KLC2TPR for SKIPWD | ~1 µM (non-autoinhibited) | In vitro | [4] |
| Effect of this compound on Kinesin-1 Motor Activity | |||
| Parameter | Condition | Observation | Reference |
| KinΔC Landing Rate | - this compound | Reduced MT engagement | [1] |
| + 50 µM this compound | Increased to 0.26 µm⁻¹ min⁻¹ (similar to active K543) | [1] | |
| Mast Cell Exocytosis | This compound pre-treatment | Dose-dependent inhibition | [6] |
| Microtubule Network | 50 µM this compound | Remodeling and formation of microtubule-rich projections | [4] |
| Kinesin-1 Localization | + this compound | Accumulation at the cell periphery | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.
In Vitro Screening for KLC-Cargo Interaction Inhibitors
A three-stage screening strategy was employed to identify this compound.[4]
-
Primary Screen (Time-Resolved FRET - TR-FRET):
-
Objective: To identify compounds that inhibit the interaction between autoinhibited KLC2 TPR (aiKLC2TPR) and a W-acidic motif peptide from the cargo-adaptor SKIP (SKIPWD).
-
Principle: FRET occurs between a donor and acceptor fluorophore when in close proximity. Disruption of the protein-peptide interaction by an inhibitor leads to a decrease in the FRET signal.
-
General Protocol:
-
Recombinantly express and purify GST-tagged aiKLC2TPR and biotinylated SKIPWD peptide.
-
In a multi-well plate, combine aiKLC2TPR, SKIPWD, a terbium-conjugated anti-GST antibody (FRET donor), and a streptavidin-conjugated fluorophore (FRET acceptor).
-
Add compounds from a chemical library (e.g., Chemogenomic Library from Pfizer) to the wells.
-
Incubate to allow for binding to reach equilibrium.
-
Measure the time-resolved fluorescence signal to identify compounds that reduce the FRET ratio.
-
-
-
Secondary Screen (Fluorescence Polarization - FP):
-
Objective: To confirm the inhibitory activity of hits from the primary screen using an orthogonal assay.
-
Principle: The polarization of fluorescence emitted by a small fluorescently labeled molecule increases when it binds to a larger molecule. Inhibitors that disrupt this binding will cause a decrease in fluorescence polarization.
-
General Protocol:
-
Synthesize a fluorescently labeled SKIPWD peptide.
-
In a multi-well plate, combine aiKLC2TPR and the fluorescently labeled SKIPWD peptide.
-
Add the hit compounds identified in the TR-FRET screen.
-
Incubate and measure the fluorescence polarization. A decrease in polarization indicates inhibition.
-
-
-
Tertiary Screen (FP with a Different Library):
-
Objective: To identify more potent and structurally distinct inhibitors.
-
General Protocol: The FP assay from the secondary screen was used to screen a different chemical library (e.g., Hit-2-Lead library from Chembridge), which led to the identification of this compound.[4]
-
Total Internal Reflection Fluorescence (TIRF) Microscopy
-
Objective: To visualize and quantify the effect of this compound on the motility of single kinesin-1 molecules on microtubules.
-
General Protocol:
-
Prepare Flow Cells: Construct flow cells using glass slides and coverslips.
-
Microtubule Immobilization: Polymerize fluorescently labeled tubulin to form microtubules and immobilize them on the surface of the flow cell, often via an anti-tubulin antibody.
-
Introduce Kinesin and this compound: Introduce purified, fluorescently labeled kinesin-1 constructs (e.g., KinΔC) into the flow cell in a motility buffer containing ATP.[1] For the experimental condition, include the desired concentration of this compound (e.g., 50 µM) in the motility buffer.[1] A control with an equivalent volume of DMSO should be performed.[1]
-
Imaging: Use a TIRF microscope to excite the fluorophores near the coverslip surface, allowing for the visualization of single kinesin molecules moving along the microtubules with low background noise.
-
Data Analysis: Analyze the acquired videos to determine parameters such as landing rate (number of kinesin binding events per unit length of microtubule per unit time), velocity, and run length.
-
Cell-Based Assays for Microtubule Network Remodeling
-
Objective: To observe the effect of this compound on the microtubule cytoskeleton and kinesin-1 localization in living or fixed cells.
-
General Protocol:
-
Cell Culture: Culture cells (e.g., HeLa, HAP1) on coverslips suitable for microscopy. Transfection with fluorescently tagged kinesin subunits (e.g., mCit-KHC, HA-KLC) can be performed if desired.[4]
-
This compound Treatment: Treat the cells with this compound (e.g., 50 µM in DMSO) for a specified period (e.g., 1 hour).[4] A vehicle control (e.g., 0.1% DMSO) is essential.[4]
-
Immunofluorescence Staining:
-
Fix the cells (e.g., with methanol (B129727) or paraformaldehyde).
-
Permeabilize the cells (e.g., with Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against tubulin (to visualize microtubules) and kinesin subunits (e.g., KHC, KLC).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on slides with a mounting medium containing a DNA stain (e.g., Hoechst) to visualize the nuclei.
-
-
Microscopy: Image the cells using a confocal or structured illumination microscope (SIM) to obtain high-resolution images of the microtubule network and protein localization.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key molecular mechanisms and experimental processes related to this compound and kinesin-1 autoinhibition.
Caption: Kinesin-1 autoinhibition and activation pathway.
Caption: Experimental workflow for this compound discovery and characterization.
References
- 1. Kinesin-1 Autoinhibition Tunes Cargo Transport by Motor Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esrf.fr [esrf.fr]
- 3. Kinesin-1 structural organization and conformational changes revealed by FRET stoichiometry in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Kinesore Application Notes for HeLa Cells: Protocols for Assessing Microtubule Dynamics and Cellular Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesore is a cell-permeable small molecule that acts as a modulator of kinesin-1, a crucial motor protein responsible for intracellular transport along microtubules.[1] Unlike inhibitors of kinesin activity, this compound activates kinesin-1, leading to a significant and rapid reorganization of the microtubule network within cells.[1][2] This unique mechanism of action makes this compound a valuable tool for studying the role of kinesin-1 in various cellular processes, including organelle transport, cell division, and neuronal function. These application notes provide detailed protocols for utilizing this compound to study its effects on microtubule organization, cell viability, and apoptosis in HeLa cells.
Quantitative Data Summary
The following table summarizes the effective working concentrations and observed effects of this compound in HeLa cells based on published literature.
| Parameter | Value | Cell Line | Observed Effect | Reference |
| Working Concentration | 25 µM - 50 µM | HeLa | Onset of microtubule network remodeling. | [1][2] |
| 50 µM | HeLa | Highly penetrant (95 ± 2.4% of cells) reorganization of the microtubule network into loops and bundles. | [1] | |
| Treatment Time | 30 - 35 minutes | HeLa | Emergence of prominent microtubule loops and bundles. | [1] |
| 1 hour | HeLa | Complete reorganization of the microtubule network. | [1][2] | |
| Reversibility | 2-hour washout | HeLa | Re-establishment of the radial microtubule array after 1 hour of treatment with 50 µM this compound. | [1] |
Detailed Experimental Protocols
HeLa Cell Culture and Maintenance
-
Culture Medium: Prepare complete growth medium consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain HeLa cells in a humidified incubator at 37°C with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency, aspirate the culture medium and wash the cells once with phosphate-buffered saline (PBS). Add trypsin-EDTA and incubate at 37°C until cells detach. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.
Preparation of this compound Stock and Working Solutions
-
Stock Solution (100 mM): this compound is soluble in DMSO. To prepare a 100 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, dissolve 5.36 mg of this compound (MW: 536.17 g/mol ) in 100 µL of DMSO.
-
Storage: Store the stock solution at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete growth medium. For example, to prepare a 50 µM working solution in 10 mL of medium, add 5 µL of the 100 mM stock solution. Ensure thorough mixing. A vehicle control using the same concentration of DMSO should be prepared in parallel.
Protocol 1: Immunofluorescence Staining of Microtubules in this compound-Treated HeLa Cells
This protocol details the procedure for visualizing the effects of this compound on the microtubule network in HeLa cells.
Materials:
-
HeLa cells
-
Glass coverslips
-
This compound
-
Complete growth medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG, Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control for 1 hour at 37°C.[1][2]
-
Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 2: Cell Viability (MTT) Assay of this compound-Treated HeLa Cells
This protocol describes how to assess the effect of this compound on the viability of HeLa cells using a colorimetric MTT assay.
Materials:
-
HeLa cells
-
This compound
-
Complete growth medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[3] Allow the cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 4 hours at 37°C, allowing the viable cells to convert MTT into formazan (B1609692) crystals.[3]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 3: Apoptosis (Annexin V/PI) Assay of this compound-Treated HeLa Cells
This protocol outlines the steps to quantify apoptosis in this compound-treated HeLa cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
HeLa cells
-
This compound
-
Complete growth medium
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells into 6-well plates at a density that allows for sufficient cell numbers for flow cytometry analysis after treatment. Allow the cells to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge.
-
Staining: Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[4]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3][5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway and Workflow Diagrams
Caption: this compound-induced activation of Kinesin-1 signaling pathway.
Caption: General experimental workflow for this compound treatment of HeLa cells.
References
- 1. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rsc.org [rsc.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FPOA induces apoptosis in HeLa human cervical cancer cells through a caspase-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinesore in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesore is a cell-permeable small-molecule modulator of the conventional kinesin-1 motor protein.[1][2][3][4] It acts by inhibiting the interaction between the kinesin-1 light chain 2 (KLC2) and the cargo adaptor protein SKIP (SifA and Kinesin Interacting Protein).[1][3][4] Paradoxically, while inhibiting this cargo interaction, this compound promotes the function of kinesin-1 in organizing the microtubule network.[1][3][4] This unique mechanism of action leads to a dramatic remodeling of the microtubule cytoskeleton, characterized by the formation of microtubule-rich loops and bundles, and the peripheral accumulation of kinesin-1.[2][5][6] These properties make this compound a valuable tool for studying kinesin-1 function, microtubule dynamics, and intracellular transport in live cells.
These application notes provide a detailed protocol for utilizing this compound in live-cell imaging experiments to investigate its effects on microtubule organization and dynamics.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound from in vitro and cellular assays.
Table 1: In Vitro Inhibition of KLC2-SKIP Interaction by this compound [5][6]
| This compound Concentration (µM) | Inhibition of GST-SKIP and HA-KLC2 Interaction |
| 12.5 | 50% reduction in binding |
| 25 | Complete elimination of detectable binding |
Table 2: Cellular Effects of this compound on Microtubule Remodeling in HeLa Cells [5][6]
| This compound Concentration (µM) | Percentage of Cells with Reorganized Microtubule Network (1-hour treatment) |
| ≤ 12.5 | Little to no effect |
| 25 | Phenotype becomes apparent |
| 50 | 95% ± 2.4% |
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves the modulation of kinesin-1 activity. In its autoinhibited state, kinesin-1 is folded, preventing its motor domain from efficiently binding to microtubules. The binding of cargo to the kinesin light chains (KLCs) induces a conformational change that activates the motor. This compound mimics this cargo-induced activation. By binding to the KLCs, it disrupts the autoinhibitory conformation, leading to an "activated" state of kinesin-1. This activated kinesin-1 then excessively engages with microtubules, causing increased microtubule sliding and bundling, which results in the observed remodeling of the microtubule network.[2][7][8][9][10] This process is also linked to the c-Jun N-terminal kinase (JNK) signaling pathway, as kinesin-1 can act as a scaffold for JNK pathway components, and JNK activity is involved in regulating microtubule dynamics.[11][12][13][14][15]
Experimental Protocols
This section provides a detailed protocol for observing the effects of this compound on microtubule dynamics in live mammalian cells using fluorescence microscopy.
Materials
-
Mammalian cell line (e.g., HeLa, U2OS)
-
Cell culture medium (e.g., DMEM), preferably phenol (B47542) red-free for fluorescence imaging[16][17][18][19]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Glass-bottom imaging dishes or plates
-
Plasmid encoding a fluorescently tagged tubulin (e.g., GFP-α-tubulin)[20][21]
-
Transfection reagent
-
This compound (Tocris Bioscience, R&D Systems, or other supplier)[1][4]
-
Dimethyl sulfoxide (B87167) (DMSO) for this compound stock solution
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2, and humidity)[3][22][23][24][25]
Experimental Workflow
Step-by-Step Protocol
1. Cell Seeding and Culture
-
Culture your chosen mammalian cell line in a T75 flask to approximately 80% confluency.
-
The day before transfection, trypsinize the cells and seed them onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging. A starting point for a 35 mm dish is 1.5 - 2.5 x 10^5 cells. Optimal seeding density should be determined empirically for your specific cell line and experimental goals.[26][27][28][29]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
2. Transfection with Fluorescently-Tagged Tubulin
-
On the day of transfection, ensure cells are healthy and at the appropriate confluency.
-
Prepare the transfection complex according to the manufacturer's protocol for your chosen transfection reagent and GFP-tubulin plasmid.
-
Add the transfection complex to the cells and incubate for 24-48 hours to allow for protein expression.
Optional: Cell Cycle Synchronization by Serum Starvation
-
For a more homogenous cell population, you can synchronize the cells in the G0/G1 phase of the cell cycle.
-
After the initial 24-hour incubation post-seeding (before or after transfection), replace the growth medium with a serum-free medium.
-
Incubate the cells in the serum-free medium for 24-48 hours.[5][30][31][32][33]
-
To re-enter the cell cycle, replace the serum-free medium with complete growth medium a few hours before imaging.
3. Preparation of this compound Stock Solution
-
Prepare a 10-50 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
4. Live-Cell Imaging Setup
-
Turn on the live-cell imaging system and the environmental chamber well in advance to allow for equilibration to 37°C and 5% CO2. Ensure the humidifier is filled with sterile water.[3][22][23][24][25]
-
Replace the cell culture medium with pre-warmed, phenol red-free imaging medium.[16][17][18][19]
-
Place the imaging dish on the microscope stage.
5. Imaging Protocol
-
Baseline Imaging: Locate a field of view with healthy, transfected cells. Acquire a few images or a short time-lapse series before adding this compound to serve as a baseline control.
-
This compound Treatment:
-
Dilute the this compound stock solution directly into the imaging medium to the desired final concentration (e.g., 25-50 µM). Gently mix by pipetting.
-
For a control, add an equivalent volume of DMSO to a separate dish of cells.
-
-
Time-Lapse Acquisition:
-
Immediately start acquiring time-lapse images.
-
For observing microtubule remodeling: A frame rate of 1-5 minutes for a duration of 1-2 hours is a good starting point. The characteristic microtubule looping and bundling phenotype typically becomes apparent within 30-60 minutes of treatment with 50 µM this compound.[5][6]
-
For observing organelle transport: A higher frame rate (e.g., 1-10 frames per second) will be necessary to capture the movement of organelles.[34][35][36][37]
-
-
Mitigating Phototoxicity:
6. Data Analysis
-
Microtubule Organization: Visually inspect the time-lapse series for changes in microtubule structure, such as the formation of loops and bundles. The percentage of cells exhibiting the phenotype can be quantified.
-
Microtubule Dynamics: Specialized software can be used to track the growing and shrinking ends of microtubules to quantify parameters such as growth rate, shrinkage rate, and catastrophe frequency.[1][4][41][42][43]
-
Organelle Transport: Kymographs can be generated to analyze the movement of fluorescently labeled organelles. From these, parameters such as velocity and processivity can be measured.[34][35][36][37][44]
Troubleshooting
-
No observable effect:
-
Increase the concentration of this compound (up to 100 µM has been reported).[40]
-
Increase the incubation time.
-
Confirm the activity of your this compound stock.
-
-
High cell death:
-
Poor image quality:
Conclusion
This compound is a powerful chemical tool for the acute manipulation of kinesin-1 activity and microtubule organization in living cells. The protocols outlined in these application notes provide a framework for researchers to investigate the multifaceted roles of kinesin-1 in cellular processes. By carefully optimizing experimental conditions, live-cell imaging with this compound can yield valuable insights into the dynamic nature of the microtubule cytoskeleton and its regulation.
References
- 1. Quantitative analysis of microtubule self-assembly kinetics and tip structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. microscopyu.com [microscopyu.com]
- 4. Quantitative Analysis of Microtubule Dynamics during Adhesion-Mediated Growth Cone Guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] A small-molecule activator of kinesin-1 drives remodeling of the microtubule network | Semantic Scholar [semanticscholar.org]
- 11. Kinesin-1 Regulates Microtubule Dynamics via a c-Jun N-terminal Kinase-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. Kinesin molecular motors: Transport pathways, receptors, and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. cellculturedish.com [cellculturedish.com]
- 17. IMDM, no phenol red - FAQs [thermofisher.com]
- 18. forum.microlist.org [forum.microlist.org]
- 19. researchgate.net [researchgate.net]
- 20. molbiolcell.org [molbiolcell.org]
- 21. Photoactivatable Green Fluorescent protein-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 23. Environmental Control Module | Bruker [bruker.com]
- 24. m.youtube.com [m.youtube.com]
- 25. biocompare.com [biocompare.com]
- 26. researchgate.net [researchgate.net]
- 27. sartorius.hr [sartorius.hr]
- 28. Breaking a Dogma: High‐Throughput Live‐Cell Imaging in Real‐Time with Hoechst 33342 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ibidi.com [ibidi.com]
- 30. Synchronization of mammalian cell cultures by serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. academic.oup.com [academic.oup.com]
- 33. scholarworks.lib.csusb.edu [scholarworks.lib.csusb.edu]
- 34. Label-free tracking of single organelle transportation in cells with nanometer precision using a plasmonic imaging technique - PMC [pmc.ncbi.nlm.nih.gov]
- 35. columbia.edu [columbia.edu]
- 36. chem.nju.edu.cn [chem.nju.edu.cn]
- 37. [PDF] Organelle tracking in a living cell with microsecond time resolution and nanometer spatial precision. | Semantic Scholar [semanticscholar.org]
- 38. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 39. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 40. Harnessing artificial intelligence to reduce phototoxicity in live imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 41. pubs.acs.org [pubs.acs.org]
- 42. Quantitative Studies of Microtubule Dynamics - ProQuest [proquest.com]
- 43. Super-resolution imaging and quantitative analysis of microtubule arrays in model neurons show that epothilone D increases the density but decreases the length and straightness of microtubules in axon-like processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 44. biorxiv.org [biorxiv.org]
Kinesore DMSO Stock Solution: Preparation and Handling for Cellular Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Kinesore is a cell-permeable small molecule that modulates the function of kinesin-1, a crucial motor protein involved in intracellular transport and microtubule dynamics.[1][2] It acts by inhibiting the interaction between the kinesin light chain (KLC) and cargo adaptors, such as SKIP, which paradoxically leads to the activation of kinesin-1's role in remodeling the microtubule network.[1][2] Proper preparation and storage of this compound stock solutions are critical for obtaining reproducible and reliable experimental results. This document provides a detailed protocol for the preparation of a Dimethyl Sulfoxide (DMSO) stock solution of this compound, along with essential technical data and handling guidelines.
Technical Data Summary
For accurate and reproducible experiments, it is imperative to start with well-characterized reagents. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 536.17 g/mol | |
| Chemical Formula | C₂₀H₁₆Br₂N₄O₄ | |
| CAS Number | 363571-83-9 | |
| Purity | ≥98% (HPLC) | |
| Solubility in DMSO | Up to 100 mM (53.62 mg/mL) | [3] |
| Appearance | Solid | [3] |
Experimental Protocol: Preparation of a 50 mM this compound DMSO Stock Solution
This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO. This concentration is a convenient starting point for subsequent dilutions to typical working concentrations used in cell-based assays (e.g., 25-100 µM).[1][3][4]
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated micropipettes and sterile tips
-
Analytical balance
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Pre-handling Precautions:
-
Read the Safety Data Sheet (SDS) for this compound and DMSO before handling.
-
Work in a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[5]
-
DMSO is hygroscopic; use a fresh, unopened bottle or a properly stored anhydrous grade to ensure maximum solubility.[3]
-
-
Calculating Required Mass:
-
To prepare 1 mL of a 50 mM stock solution, the required mass of this compound is calculated using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 50 mmol/L x 0.001 L x 536.17 g/mol x 1000 mg/g
-
Mass (mg) = 26.81 mg
-
-
Accurately weigh out approximately 26.81 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube. Record the exact weight.
-
-
Dissolution:
-
Using a calibrated micropipette, add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. To ensure all the powder is wetted, it is good practice to add about 90% of the solvent, gently mix, and then add the remaining volume.
-
For the exact weight recorded, recalculate the precise volume of DMSO needed:
-
Volume (mL) = [Actual Mass (mg) / 536.17 ( g/mol )] / 50 (mmol/L)
-
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure all solid has dissolved. If precipitation persists, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[6] Ensure the solution is clear before proceeding.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes. This practice minimizes contamination and degradation from repeated freeze-thaw cycles.[3][7]
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]
-
Preparation of Working Solutions:
-
For cell culture experiments, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[7] A negative control using the same final concentration of DMSO should always be included in experiments.[7][8]
-
To prepare a 50 µM working solution from a 50 mM stock, a 1:1000 dilution is required. For example, add 1 µL of the 50 mM stock solution to 999 µL of cell culture medium.
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound DMSO stock solution.
Caption: this compound's modulation of Kinesin-1 activity.
References
- 1. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. emulatebio.com [emulatebio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
Kinesore: A Powerful Tool for Investigating Mast Cell Degranulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cell activation and subsequent degranulation are central events in allergic and inflammatory responses. Upon stimulation, typically through the aggregation of high-affinity IgE receptors (FcεRI), mast cells release a potent cocktail of pre-stored inflammatory mediators from their cytoplasmic granules.[1][2][3] This process, known as degranulation, is critical for immune defense but also drives the pathophysiology of conditions like allergic asthma and autoimmune diseases.[2][3] The intricate orchestration of degranulation relies on dynamic changes within the cellular cytoskeleton, particularly the microtubule network, which provides the tracks for granule transport to the cell periphery for exocytosis.[2][4]
Kinesore has emerged as a valuable small-molecule tool for studying the molecular machinery of mast cell degranulation. It acts as an activator of the microtubule motor protein kinesin-1, even in the absence of its cargo.[2][4] This unique mechanism of action allows researchers to probe the specific role of kinesin-1-mediated transport in the degranulation process. Studies have demonstrated that by activating kinesin-1 prematurely, this compound effectively inhibits the association of granules with microtubules, leading to a significant reduction in exocytosis.[2][4] This makes this compound an excellent candidate for dissecting the signaling and transport pathways that govern mast cell degranulation and for screening potential therapeutic inhibitors of this process.
Mechanism of Action
Mast cell degranulation is a multi-step process initiated by the cross-linking of IgE bound to FcεRI receptors by an antigen.[5][6] This triggers a signaling cascade that leads to the activation of various kinases and an increase in intracellular calcium levels.[2][3] These signals, in turn, modulate the cytoskeleton to facilitate the movement of secretory granules to the plasma membrane for fusion and release of their contents.
Microtubules and the motor protein kinesin-1 are essential for the anterograde transport of these granules from the perinuclear region to the cell periphery.[1][7] Kinesin-1, specifically the Kif5b heavy chain, is recruited to the granules and drives their movement along microtubule tracks.[2][7]
This compound disrupts this process by directly activating kinesin-1, causing the motor protein to engage with and move along microtubules without being attached to its granular cargo. This leads to an accumulation of granules in the perinuclear region and a significant reduction in their transport to the plasma membrane, thereby inhibiting degranulation.[2][4] this compound treatment has been shown to disrupt the linear projection of microtubules to the cell periphery.[8][9] Importantly, this compound does not appear to affect F-actin remodeling, another crucial component of the later stages of exocytosis.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Mast cell granule motility and exocytosis is driven by dynamic microtubule formation and kinesin-1 motor function | PLOS One [journals.plos.org]
- 3. Mast cell granule motility and exocytosis is driven by dynamic microtubule formation and kinesin-1 motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evidence that IgE molecules mediate a spectrum of effects on mast cell survival and activation via aggregation of the FcepsilonRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that IgE molecules mediate a spectrum of effects on mast cell survival and activation via aggregation of the FcεRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinesin-1 controls mast cell degranulation and anaphylaxis through PI3K-dependent recruitment to the granular Slp3/Rab27b complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mast cell granule motility and exocytosis is driven by dynamic microtubule formation and kinesin-1 motor function | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinesore in Cell Spreading and Mechanics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesore is a cell-permeable small molecule that acts as a modulator of kinesin-1, a crucial motor protein responsible for transporting cargo along microtubules.[1] By activating kinesin-1's function in controlling microtubule dynamics, this compound induces a significant reorganization of the microtubule network, making it a valuable tool for studying the intricate relationship between the cytoskeleton, cell spreading, and cellular mechanics.[1] These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in investigating these fundamental cellular processes.
Mechanism of Action
This compound functions by inhibiting the interaction between the kinesin light chain 2 (KLC2) and the cargo adaptor protein SKIP.[1] This disruption is thought to mimic the binding of cargo, leading to the activation of kinesin-1. The activated kinesin-1 then drives the remodeling of the microtubule network, characterized by the formation of loops and bundles, and the extension of microtubule-rich projections.[1] This profound alteration of the cytoskeleton directly impacts cellular morphology and mechanical properties.
Key Applications
-
Studying the role of microtubule dynamics in cell spreading and adhesion: By acutely remodeling the microtubule network, this compound allows for the investigation of how microtubule organization influences the initiation and progression of cell spreading on various substrates.
-
Investigating the interplay between kinesin-1 and cell mechanics: this compound provides a method to specifically activate kinesin-1, enabling the study of its contribution to cellular stiffness, contractility, and force generation.
-
Elucidating signaling pathways governing cell shape and mechanosensing: The perturbation of the microtubule cytoskeleton by this compound can be used to probe signaling cascades, such as those involving Rho GTPases, that are sensitive to changes in cytoskeletal architecture and tension.
Quantitative Data Summary
The following tables summarize the observed effects of this compound on various cell parameters. These values are compiled from multiple studies and may vary depending on the cell type and experimental conditions.
| Cell Type | This compound Concentration (µM) | Treatment Time | Observed Effect on Microtubule Network | Reference |
| HeLa | 25-50 | 30-60 min | Reorganization into a nonradial network of loops and bundles. | [1][2] |
| HAP1 | 50 | 60 min | Formation of extensive microtubule-rich projections. | [2] |
| MDA-MB-231 | Not specified | Not specified | Enhanced polygonal cell spreading. | [3] |
| RBL-2H3 | 100 | 30 min | Disruption of linear microtubule structures. | [4] |
| Parameter | This compound Treatment | Method | Expected Outcome |
| Cell Spreading | |||
| Cell Area | 50 µM this compound | Live-cell imaging and image analysis | Increased cell area due to enhanced spreading. |
| Aspect Ratio | 50 µM this compound | Image analysis of cell morphology | Altered aspect ratio, potentially more elongated or polygonal shapes. |
| Circularity | 50 µM this compound | Image analysis of cell morphology | Decreased circularity as cells spread and form projections. |
| Cell Mechanics | |||
| Young's Modulus (Stiffness) | 50 µM this compound | Atomic Force Microscopy (AFM) | Potential change in cellular stiffness, reflecting cytoskeletal reorganization. |
| Traction Forces | 50 µM this compound | Traction Force Microscopy (TFM) | Altered traction forces as a result of changes in cytoskeletal tension and adhesion. |
Experimental Protocols
Protocol 1: Analysis of Cell Spreading Following this compound Treatment
Objective: To quantitatively assess the effect of this compound on cell spreading dynamics.
Materials:
-
Cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium
-
Fibronectin-coated glass-bottom dishes or coverslips
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Phalloidin (B8060827) conjugated to a fluorescent dye (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Plate cells onto fibronectin-coated surfaces at a low density to allow for individual cell spreading. Allow cells to attach for a short period (e.g., 30 minutes to 1 hour).
-
This compound Treatment: Add this compound to the cell culture medium to a final concentration of 25-50 µM. For the control group, add an equivalent volume of DMSO.
-
Live-Cell Imaging (Optional): Immediately begin live-cell imaging to capture the dynamics of cell spreading over several hours. Acquire images at regular intervals (e.g., every 5-10 minutes).
-
Endpoint Fixation: For endpoint analysis, incubate the cells with this compound for 1-2 hours.
-
Fixation and Staining: a. Gently wash the cells with pre-warmed PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes. e. Wash three times with PBS. f. Stain with fluorescently-labeled phalloidin and DAPI according to the manufacturer's instructions. g. Mount the coverslips on slides with an anti-fade mounting medium.
-
Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope. b. Use image analysis software (e.g., ImageJ/Fiji) to measure cell area, aspect ratio, and circularity for a significant number of cells in both control and this compound-treated groups. c. Statistically analyze the data to determine the significance of any observed changes.
Protocol 2: Measurement of Cellular Mechanics with Atomic Force Microscopy (AFM) after this compound Treatment
Objective: To quantify the effect of this compound on cellular stiffness (Young's Modulus).
Materials:
-
Cell line of interest cultured on glass-bottom dishes
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Atomic Force Microscope (AFM) with a cell-friendly cantilever (e.g., with a spherical tip)
-
Heated stage for maintaining cells at 37°C
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere and spread overnight.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 50 µM) or DMSO for 1 hour in the incubator.
-
AFM Setup: a. Calibrate the AFM cantilever spring constant. b. Mount the cell culture dish on the AFM stage and maintain the temperature at 37°C.
-
AFM Measurement: a. Position the AFM tip over the central region of a single, well-spread cell, avoiding the nucleus if possible. b. Perform force-indentation measurements at multiple points on the cell surface. c. Repeat the measurements for a sufficient number of cells in both the control and this compound-treated groups.
-
Data Analysis: a. Process the force-distance curves using appropriate software. b. Apply the Hertz model to calculate the Young's Modulus for each indentation point. c. Average the Young's Modulus values for each cell. d. Statistically compare the average Young's Modulus between the control and this compound-treated cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound and a typical experimental workflow for studying its effects.
Caption: this compound-induced signaling pathway.
Caption: Experimental workflow for studying this compound's effects.
References
Kinesore: Application Notes and Protocols for Immunofluorescence Analysis of Microtubule Network Remodeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesore is a cell-permeable small molecule that acts as a modulator of kinesin-1, a key motor protein responsible for intracellular transport and the regulation of microtubule dynamics.[1][2] Unlike typical kinesin inhibitors, this compound exhibits a unique mechanism of action. While it inhibits the interaction between kinesin light chain 2 (KLC2) and SKIP (SifA and kinesin-interacting protein), it ultimately promotes the function of kinesin-1 in organizing the microtubule network.[1] This activation leads to significant remodeling of the microtubule cytoskeleton, including the formation of extensive microtubule-rich projections.[1] These characteristics make this compound a valuable tool for studying the intricate roles of kinesin-1 in cellular processes and for investigating the potential of modulating microtubule dynamics in various disease models.
This document provides detailed protocols and application notes for utilizing this compound in immunofluorescence-based assays to visualize and quantify its effects on the microtubule network.
Mechanism of Action
Kinesin-1 typically exists in an autoinhibited conformation in the absence of cargo.[1][2] The binding of cargo to the kinesin light chains (KLCs) is thought to trigger a conformational change that activates the motor domain of the kinesin heavy chains (KHCs), allowing for processive movement along microtubules. This compound is believed to mimic the effect of cargo binding. By engaging with the cargo-binding domain of KLC, it induces a conformational switch that activates kinesin-1's function in controlling microtubule dynamics.[1] This leads to a reorganization of the microtubule network, a process that is dependent on the presence of kinesin-1.[1]
Figure 1: Proposed signaling pathway of this compound-induced kinesin-1 activation.
Data Presentation
The following table summarizes the quantitative data for the use of this compound in cell-based immunofluorescence assays, as derived from published literature.
| Parameter | Value | Cell Type(s) | Notes | Reference |
| Working Concentration | 50 µM | HeLa, HAP1 | Effective concentration for inducing significant microtubule remodeling. | [1] |
| Incubation Time | 1 hour | HeLa, HAP1 | Sufficient time to observe pronounced changes in the microtubule network. | [1] |
| Vehicle Control | 0.1% DMSO | HeLa, HAP1 | This compound is typically dissolved in DMSO. | [1] |
| Solubility | Up to 100 mM | In DMSO | Stock solutions should be prepared in DMSO. | |
| Storage | -20°C | For long-term storage of this compound powder and stock solutions. |
Experimental Protocols
Detailed Immunofluorescence Protocol for Observing this compound-Induced Microtubule Remodeling
This protocol is optimized for cultured adherent cells, such as HeLa or HAP1 cells, grown on glass coverslips.
Materials:
-
This compound (stored at -20°C)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cultured adherent cells (e.g., HeLa, HAP1)
-
Glass coverslips (sterilized)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)
-
Primary Antibody: Anti-β-tubulin antibody
-
Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the primary antibody's host species
-
Nuclear Stain: DAPI or Hoechst
-
Mounting Medium
-
Humidified chamber
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow for at least 24 hours in a cell culture incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mM).
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration of 50 µM.
-
As a vehicle control, prepare a corresponding dilution of DMSO in cell culture medium (e.g., 0.1%).
-
Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for 1 hour at 37°C in a CO2 incubator.
-
-
Fixation:
-
Methanol Fixation (recommended for microtubules):
-
Quickly wash the cells once with warm PBS.
-
Aspirate the PBS and add ice-cold methanol.
-
Incubate at -20°C for 5-10 minutes.[3]
-
-
Paraformaldehyde (PFA) Fixation:
-
Quickly wash the cells twice with warm PBS.
-
Add 4% PFA in PBS and incubate for 10-15 minutes at room temperature.
-
-
-
Permeabilization (only for PFA fixation):
-
Wash the cells three times with PBS for 5 minutes each.
-
Add Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Add Blocking Buffer and incubate for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-β-tubulin antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in a humidified chamber, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBST for 5 minutes each.
-
If desired, incubate with a nuclear stain like DAPI or Hoechst (diluted in PBS) for 5-10 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslip in distilled water to remove salts.
-
Wick away excess water and mount the coverslip cell-side down onto a glass slide with a drop of mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Acquire images of both the vehicle-treated and this compound-treated cells to compare the microtubule network architecture.
-
Figure 2: Experimental workflow for immunofluorescence analysis.
References
Application Notes and Protocols for Kinesore Washout Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kinesore is a cell-permeable small molecule that modulates the function of kinesin-1, a crucial motor protein responsible for intracellular transport along microtubules.[1][2][3] In vitro, this compound inhibits the interaction between kinesin light chain 2 (KLC2) and its cargo adaptor protein SKIP.[1][2] However, in a cellular context, it activates kinesin-1's role in organizing microtubule dynamics, leading to a distinct and reversible phenotype characterized by the formation of microtubule-rich loops and bundles.[1][2][4] This unique property makes this compound a valuable tool for studying the regulation of kinesin-1 and microtubule dynamics.
A washout experiment is a critical procedure to determine the reversibility of a compound's effect on cells. By treating cells with this compound and then removing it from the culture medium, researchers can observe whether the cellular phenotype reverts to its normal state. This application note provides a detailed protocol for performing a this compound washout experiment, along with data presentation guidelines and diagrams to illustrate the experimental workflow and the underlying signaling pathway.
Principle of this compound Action and Washout
Kinesin-1 exists in an autoinhibited state in the absence of cargo. The binding of cargo to the kinesin light chain (KLC) is thought to induce a conformational change that activates the motor protein. This compound appears to mimic this activation, promoting kinesin-1's function in microtubule organization.[2] The reversibility of this compound's effects, demonstrated through a washout experiment, suggests that it does not form a permanent covalent bond with its target and that its action is dependent on its continued presence in the cellular environment.[2][4]
Data Presentation
Quantitative data from this compound washout experiments should be summarized for clear interpretation and comparison.
Table 1: this compound Stock Solution and Treatment Parameters
| Parameter | Value | Source |
| Compound | This compound | [1] |
| Molecular Weight | 536.17 g/mol | [1] |
| Solvent | DMSO | [1] |
| Stock Solution Concentration | 100 mM | [1] |
| Storage | -20°C | [1] |
| Working Concentration | 25-50 µM | [2][4] |
| Vehicle Control | 0.1% DMSO | [2] |
| Cell Line Example | HeLa | [2] |
| Treatment Time | 1 hour | [2] |
| Washout Time | 2 hours | [2][4] |
Table 2: Phenotypic Analysis Post-Washout
| Condition | Percentage of Cells with Reorganized Microtubules (Mean ± SEM) | Microtubule Organization |
| Vehicle Control (0.1% DMSO) | < 5% | Radial array |
| 50 µM this compound (1 hr) | 95 ± 2.4% | Loops and bundles |
| 50 µM this compound (1 hr) + 2 hr Washout | < 10% (expected) | Re-established radial array |
Experimental Protocols
This section provides a detailed methodology for a this compound washout experiment using cultured mammalian cells (e.g., HeLa cells).
Materials
-
This compound (CAS No: 363571-83-9)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or coverslips
-
Microscope (fluorescence or confocal for imaging)
-
Antibodies for immunofluorescence (e.g., anti-β-tubulin)
-
Secondary antibodies (fluorescently labeled)
-
DAPI (for nuclear staining)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
Protocol Steps
-
Cell Seeding:
-
Seed cells (e.g., HeLa) onto appropriate culture vessels (e.g., glass coverslips in a 24-well plate) at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Preparation of this compound Working Solution:
-
Prepare a 50 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete culture medium to the final working concentration (e.g., 50 µM).
-
Prepare a vehicle control solution by adding the same volume of DMSO to pre-warmed complete culture medium (e.g., 0.1% DMSO).
-
-
This compound Treatment:
-
Aspirate the culture medium from the cells.
-
Add the this compound working solution to the designated wells.
-
Add the vehicle control solution to the control wells.
-
Incubate the cells for 1 hour at 37°C.
-
-
Washout Procedure:
-
After the 1-hour incubation, aspirate the this compound-containing medium.
-
Gently wash the cells three times with pre-warmed sterile PBS to remove any residual compound.
-
After the final wash, add fresh, pre-warmed complete culture medium.
-
Return the cells to the incubator for a 2-hour washout period.
-
-
Cell Fixation and Staining (Immunofluorescence):
-
After the washout period, aspirate the medium and wash the cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against β-tubulin (diluted in blocking solution) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a fluorescence or confocal microscope.
-
Capture images of the microtubule network in control, this compound-treated, and washout samples.
-
Quantify the percentage of cells exhibiting the reorganized microtubule phenotype in each condition.
-
Visualizations
This compound Signaling Pathway
Caption: this compound-mediated activation of Kinesin-1 signaling.
This compound Washout Experimental Workflow
Caption: Workflow for a this compound washout experiment.
References
- 1. This compound | Kinesin | Tocris Bioscience [tocris.com]
- 2. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Combining Kinesore with Other Microtubule Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis has made them a key target for anticancer therapies. Microtubule-targeting agents (MTAs) are a cornerstone of chemotherapy, broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes like paclitaxel) and microtubule-destabilizing agents (e.g., vinca (B1221190) alkaloids like vincristine (B1662923) and vinblastine).[1][2] A third class of MTAs targets microtubule-associated motor proteins, such as kinesins.
Kinesore is a cell-permeable small molecule that modulates the activity of kinesin-1, a motor protein responsible for anterograde transport of cargo along microtubules.[3][4] this compound activates kinesin-1's function in controlling microtubule dynamics by acting on its cargo-binding domain.[3][5] This leads to a significant reorganization of the microtubule network, including the formation of loops and bundles.[3][4]
This document provides detailed application notes and protocols for investigating the combination of this compound with other microtubule agents. The aim is to explore potential synergistic, additive, or antagonistic effects that could inform the development of novel therapeutic strategies. The protocols outlined below are intended for preclinical research and are based on the distinct mechanisms of action of these agents.
Combining this compound with Microtubule-Stabilizing Agents (e.g., Paclitaxel)
Rationale and Hypothesis
Paclitaxel (B517696) stabilizes microtubules, leading to the suppression of microtubule dynamics, mitotic arrest, and ultimately apoptosis.[6][7] this compound, by activating kinesin-1, enhances microtubule bundling and reorganization.[3] The combination of these two agents could have several outcomes:
-
Synergistic Effect: The enhanced bundling of already stabilized microtubules by this compound could lead to catastrophic cytoskeletal collapse and enhanced apoptosis.
-
Antagonistic Effect: The kinesin-1-driven reorganization might counteract the stabilizing effect of paclitaxel, potentially leading to resistance. Conversely, paclitaxel-induced stabilization might hinder the movement of kinesin-1 along microtubules.[8]
Experimental Workflow
Caption: Workflow for testing this compound with microtubule stabilizers.
Experimental Protocols
1.3.1. Cell Culture
-
Cell Lines: HeLa (cervical cancer), MCF-7 (breast cancer), or other cell lines with known sensitivity to paclitaxel.
-
Culture Conditions: Grow cells in appropriate medium (e.g., DMEM for HeLa, RPMI-1640 for MCF-7) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
1.3.2. Drug Preparation
-
This compound: Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Paclitaxel: Prepare a 1 mM stock solution in DMSO. Store at -20°C.
-
Working Solutions: Dilute stock solutions in cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration does not exceed 0.1% (v/v).
1.3.3. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound, paclitaxel, or a combination of both. For combination studies, a fixed-ratio or a checkerboard (matrix) design can be used.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
1.3.4. Immunofluorescence Microscopy
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound (e.g., 25 µM), paclitaxel (e.g., 10 nM), or the combination for 24 hours.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against α-tubulin (to visualize microtubules) and KIF5B (to visualize kinesin-1) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Mount the coverslips on glass slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence or confocal microscope.
1.3.5. Data Analysis and Interpretation
-
Combination Index (CI): Calculate the CI using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[9][10]
-
Morphological Analysis: Quantify changes in microtubule bundling, loop formation, and overall network architecture.
-
Apoptosis Quantification: Use Annexin V/PI staining followed by flow cytometry or caspase-3/7 activity assays to quantify the extent of apoptosis induced by the different treatments.
Expected Quantitative Data Summary
| Treatment Group | IC50 (µM) | Combination Index (CI) at ED50 | % Apoptotic Cells | Microtubule Phenotype |
| This compound | TBD | - | TBD | Increased bundling and loops |
| Paclitaxel | TBD | - | TBD | Stabilized, bundled microtubules |
| This compound + Paclitaxel | TBD | TBD | TBD | TBD (Hypothesized: extensive bundling and fragmentation) |
Combining this compound with Microtubule-Destabilizing Agents (e.g., Vinca Alkaloids)
Rationale and Hypothesis
Vinca alkaloids (e.g., vincristine, vinblastine) inhibit microtubule polymerization, leading to the disassembly of microtubules and mitotic arrest.[11][12] this compound activates kinesin-1, which promotes microtubule bundling and reorganization.[3] The opposing mechanisms of action suggest potential for interesting interactions:
-
Antagonistic Effect: this compound's activation of kinesin-1 might promote microtubule stability and bundling, thereby counteracting the depolymerizing effects of vinca alkaloids.
-
Synergistic Effect: The disruption of microtubule dynamics by vinca alkaloids could be exacerbated by the aberrant microtubule reorganization induced by this compound, leading to enhanced cytotoxicity.
Signaling Pathway
Caption: Interaction of this compound and Vinca Alkaloids on microtubules.
Experimental Protocols
The experimental protocols for combining this compound with vinca alkaloids are similar to those described for paclitaxel. The key difference will be the use of a vinca alkaloid (e.g., vincristine or vinblastine) instead of paclitaxel.
2.3.1. Drug Preparation
-
Vincristine/Vinblastine: Prepare a 1 mM stock solution in DMSO. Store at -20°C.
2.3.2. Assays
-
Cell Viability Assay (MTT): Follow the protocol in section 1.3.3, substituting paclitaxel with a vinca alkaloid.
-
Immunofluorescence Microscopy: Follow the protocol in section 1.3.4. Pay close attention to the degree of microtubule depolymerization in the presence of the vinca alkaloid and how this is affected by this compound.
-
Apoptosis Assays: As described in section 1.3.5.
Expected Quantitative Data Summary
| Treatment Group | IC50 (µM) | Combination Index (CI) at ED50 | % Apoptotic Cells | Microtubule Phenotype |
| This compound | TBD | - | TBD | Increased bundling and loops |
| Vincristine/Vinblastine | TBD | - | TBD | Disrupted, depolymerized microtubules |
| This compound + Vinca Alkaloid | TBD | TBD | TBD | TBD (Hypothesized: partial rescue of microtubule network or enhanced disruption) |
Combining this compound with Eg5 Inhibitors
Rationale and Hypothesis
Eg5 (also known as KIF11) is a kinesin motor protein essential for the formation of the bipolar mitotic spindle.[13] Inhibition of Eg5 leads to the formation of monopolar spindles and mitotic arrest.[14] this compound activates kinesin-1, which is primarily involved in intracellular transport but also influences microtubule organization.[3] The combination could lead to:
-
Synergistic Mitotic Catastrophe: The disruption of spindle formation by Eg5 inhibitors combined with the aberrant microtubule organization induced by this compound could lead to a more profound mitotic arrest and cell death.
-
Independent Effects: The two compounds may act on distinct cellular processes (mitosis vs. interphase transport and organization) with little interaction.
Experimental Protocols
3.2.1. Drug Preparation
-
Eg5 Inhibitor (e.g., Monastrol, S-trityl-L-cysteine (STLC)): Prepare a 10 mM stock solution in DMSO. Store at -20°C.
3.2.2. Assays
-
Cell Viability Assay (MTT): As described in section 1.3.3.
-
Immunofluorescence Microscopy: Focus on mitotic cells. Stain for α-tubulin, γ-tubulin (to mark centrosomes), and DNA (DAPI). Analyze spindle morphology (bipolar vs. monopolar).
-
Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide staining to quantify the percentage of cells in the G2/M phase of the cell cycle.
Expected Quantitative Data Summary
| Treatment Group | IC50 (µM) | % of Cells in G2/M | % of Mitotic Cells with Monopolar Spindles |
| This compound | TBD | TBD | TBD |
| Eg5 Inhibitor | TBD | TBD | TBD |
| This compound + Eg5 Inhibitor | TBD | TBD | TBD |
Conclusion
The combination of this compound with other microtubule-targeting agents represents a novel area of investigation with the potential to uncover new therapeutic synergies. The protocols provided herein offer a framework for systematically evaluating these combinations. It is crucial to carefully titrate drug concentrations and consider both concurrent and sequential treatment schedules to fully characterize the nature of the drug interactions. The data generated from these studies will be valuable for understanding the complex interplay between different mechanisms of microtubule disruption and could pave the way for the development of more effective cancer therapies.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Self-mixing in microtubule-kinesin active fluid from nonuniform to uniform distribution of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin-1 Regulates Microtubule Dynamics via a c-Jun N-terminal Kinase-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Obstacles on the Microtubule Reduce the Processivity of Kinesin-1 in a Minimal In Vitro System and in Cell Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity, cell cycle kinetics and morphonuclear-induced effects of Vinca alkaloid anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of eribulin, vincristine, paclitaxel and ixabepilone on fast axonal transport and kinesin-1 driven microtubule gliding: Implications for chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. Peloruside A synergizes with other microtubule stabilizing agents in cultured cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Microtubule-associated Protein-like Binding of the Kinesin-1 Tail to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. The Microtubule-destabilizing Kinesin XKCM1 Regulates Microtubule Dynamic Instability in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Kinesore not inducing microtubule remodeling
Welcome to the technical support center for Kinesore. This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for experiments involving this compound and microtubule remodeling.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable small molecule that modulates the microtubule motor protein Kinesin-1.[1] In the absence of cargo, Kinesin-1 exists in an autoinhibited state.[2] this compound functions by inhibiting the interaction between the Kinesin Light Chain (KLC) and cargo adaptor proteins.[1] This action mimics the binding of cargo, which activates Kinesin-1's role in controlling microtubule dynamics.[1][3] The activation of Kinesin-1 leads to a large-scale, Kinesin-1-dependent remodeling of the microtubule network, often observed as the formation of loops and bundles.[1][4]
Q2: What is the expected phenotype in cells treated with this compound?
A2: In various mammalian cell lines, such as HeLa cells, treatment with an effective concentration of this compound (e.g., 50 μM for 1 hour) results in a significant reorganization of the microtubule network.[1][4] Instead of the typical radial array, microtubules form a series of loops and bundles.[4] This can be accompanied by changes in organelle distribution, such as the accumulation of lysosomes in a juxtanuclear position.[4] This phenotype is dependent on the presence of Kinesin-1 (specifically KIF5B).[1]
Q3: At what concentration and for how long should I treat my cells with this compound?
A3: The effective concentration can vary between cell lines, but a common starting point is 50 μM for a 1-hour incubation period.[1] Phenotypic changes may become apparent at concentrations as low as 25 μM.[4] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Q4: My cells do not show any microtubule remodeling after this compound treatment. What could be the problem?
A4: There are several potential reasons for this outcome:
-
Compound Inactivity: Ensure the this compound compound has been stored correctly (typically at -20°C) and that the solvent (e.g., DMSO) is pure. Repeated freeze-thaw cycles should be avoided.[5]
-
Incorrect Concentration: Verify the calculations for your final working concentration. The final DMSO concentration should also be controlled for, typically at 0.1% or less.[1]
-
Insufficient Incubation Time: Ensure cells have been incubated for a sufficient duration. A 1-hour treatment is a standard starting point.[1]
-
Low Kinesin-1 Expression: The effect of this compound is dependent on Kinesin-1.[1] The cell line you are using may express low levels of the necessary Kinesin-1 isoforms (e.g., KIF5B).
-
Cell Health: Ensure cells are healthy, sub-confluent, and not under stress from other factors, which can impact the cytoskeleton.
-
Visualization Issues: The problem may lie with the method used to visualize microtubules, such as immunofluorescence. Please refer to our troubleshooting guides for this technique.
Q5: Is it possible that this compound has off-target effects?
A5: this compound was identified for its specific ability to disrupt the KLC-cargo adaptor interface, and its primary described cellular effect is the Kinesin-1-dependent remodeling of microtubules.[1] The original study suggests it is unlikely to have activity against other kinesin family members.[1] However, like any small molecule, off-target effects cannot be entirely ruled out without comprehensive screening.[6][7] If you observe unexpected phenotypes, it is important to use appropriate controls, including Kinesin-1 knockout/knockdown cells, to confirm the on-target effect.[1]
Troubleshooting Guide: No Observed Microtubule Remodeling
This guide provides a step-by-step approach to identify the cause of failed this compound experiments.
Step 1: Verify the Integrity of the this compound Compound
| Potential Issue | Recommended Action |
| Degraded Compound | Confirm the storage conditions of your this compound stock (-20°C is recommended). If the compound is old or has been subjected to multiple freeze-thaw cycles, consider using a fresh vial.[5] |
| Solubility Problems | This compound is soluble in DMSO up to 100 mM. Ensure your stock solution is fully dissolved. If precipitation is observed in your final culture medium, you may need to adjust your dilution protocol. |
| Incorrect Dilution | Double-check all calculations for preparing the working solution from the stock. Prepare a fresh dilution as a first step in troubleshooting. |
Step 2: Review Experimental Parameters
| Parameter | Recommended Action |
| Concentration | The reported effective concentration is 25-50 μM.[4] If you are using a lower concentration, it may be insufficient. Perform a dose-response experiment (e.g., 10 μM, 25 μM, 50 μM, 100 μM). |
| Incubation Time | A 1-hour incubation is standard.[1] Consider a time-course experiment (e.g., 30 min, 1 hr, 2 hrs, 4 hrs) to see if your cells respond more slowly. |
| Vehicle Control | Ensure you have a vehicle-only control (e.g., 0.1% DMSO) and that it shows a normal, radial microtubule network.[1] This rules out solvent-induced artifacts. |
| Cell Line | This compound's effect is Kinesin-1 dependent.[1] Confirm that your cell line expresses Kinesin-1 (KIF5B). If possible, test a positive control cell line like HeLa where the effect is well-documented.[1] |
Step 3: Troubleshoot the Visualization Method (Immunofluorescence)
If you are confident in your compound and treatment conditions, the issue may be in visualizing the results.
| Potential Issue | Recommended Action |
| Weak or No Signal | Fixation: Use fresh, high-quality fixative (e.g., 4% formaldehyde) to preserve microtubule structures.[8] Permeabilization: Ensure adequate permeabilization (e.g., with 0.2% Triton X-100) to allow antibody access.[5] Antibody Concentration: Optimize the dilution of your primary (e.g., anti-β-tubulin) and secondary antibodies. Antibody Compatibility: Ensure the secondary antibody is specific to the host species of the primary antibody.[5] |
| High Background | Blocking: Increase blocking time or use serum from the same species as the secondary antibody to reduce non-specific binding.[9] Washing: Perform thorough washes after primary and secondary antibody incubations to remove unbound antibodies.[8] Autofluorescence: Check unstained, treated cells for autofluorescence. If present, consider using a different fixative or a quenching step (e.g., sodium borohydride (B1222165) treatment).[5] |
| Imaging | Ensure the microscope's filter sets are appropriate for the fluorophores used. Use an anti-fade mounting medium to prevent photobleaching.[8] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for using this compound, based on published data.
| Parameter | Value | Cell Line | Source |
| Effective Concentration | 50 μM (for 1 hr) | HeLa | [1] |
| Phenotype Apparent At | 25 μM | HeLa | [4] |
| IC50 (in vitro binding) | ~12.5 μM (for 50% reduction) | N/A | [1] |
| Solubility in DMSO | up to 100 mM | N/A | |
| Vehicle Control | 0.1% DMSO | HeLa | [1] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules
This protocol is a standard method for visualizing the microtubule network in cultured cells.
Materials:
-
Cells grown on sterile glass coverslips.
-
This compound stock solution (e.g., 50 mM in DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Mouse anti-β-tubulin antibody diluted in Blocking Buffer.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG diluted in Blocking Buffer.
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Anti-fade mounting medium.
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 50 μM) and a vehicle control (0.1% DMSO) for the desired time (e.g., 1 hour).
-
Fixation: Aspirate the culture medium and gently wash the cells twice with PBS. Fix the cells by adding Fixation Buffer and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Aspirate the blocking buffer and add the diluted primary anti-β-tubulin antibody. Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Add the diluted fluorescently-labeled secondary antibody. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Add DAPI solution and incubate for 5 minutes.
-
Mounting: Wash once with PBS, then mount the coverslip onto a glass slide using anti-fade mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets for DAPI (blue) and Alexa Fluor 488 (green).
Visualizations
This compound Signaling Pathway
References
- 1. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. ibidi.com [ibidi.com]
Technical Support Center: Optimizing Kinesore Concentration to Minimize Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Kinesore concentration in their experiments while minimizing potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule that modulates the function of kinesin-1, a motor protein responsible for transporting cellular cargo along microtubules.[1] It acts by inhibiting the interaction between the kinesin light chain 2 (KLC2) and a cargo adaptor protein called SKIP (SifA and kinesin-interacting protein).[2][3] This inhibition paradoxically leads to the activation of kinesin-1's role in microtubule dynamics, causing a significant reorganization of the microtubule network within the cell.[2][4]
Q2: What is the recommended working concentration for this compound?
A2: Based on published studies, the effective concentration of this compound in cell culture typically ranges from 25 µM to 50 µM.[2][3] A concentration of 50 µM has been shown to produce a highly penetrant phenotype of microtubule network remodeling in cell lines such as HeLa.[2][3] However, the optimal concentration can be cell-type dependent, and it is always recommended to perform a dose-response experiment to determine the lowest effective concentration for your specific cell line and experimental endpoint.
Q3: Is this compound toxic to cells?
Q4: How can I determine if this compound is toxic in my experiments?
A4: To assess the potential toxicity of this compound, it is recommended to perform cell viability and cytotoxicity assays. Commonly used assays include the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which measures the release of lactate (B86563) dehydrogenase from damaged cells as an indicator of cytotoxicity. Detailed protocols for these assays are provided in the "Experimental Protocols" section below.
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed to target the KLC2-SKIP interaction, like most small molecules, it may have off-target effects, especially at higher concentrations. Specific off-target effects of this compound have not been extensively characterized in publicly available literature. To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration of this compound and include appropriate controls in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed after this compound treatment. | This compound concentration is too high for the specific cell line or experimental duration. | Perform a dose-response experiment to determine the IC50 value for cytotoxicity. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and narrow down to find the optimal concentration that balances efficacy and minimal toxicity. Reduce the incubation time with this compound. |
| Inconsistent or unexpected experimental results. | Potential off-target effects of this compound. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Include a negative control (vehicle, e.g., DMSO) and, if possible, a positive control for the expected phenotype. Consider using a structurally related but inactive compound as a negative control to rule out effects of the chemical scaffold. |
| No observable effect on the microtubule network. | This compound concentration is too low. The cell line is resistant to this compound's effects. | Increase the concentration of this compound. Ensure that the this compound stock solution is properly prepared and stored. Verify the expression of kinesin-1 (specifically KIF5B and KLC2) in your cell line, as the effect of this compound is dependent on the presence of this motor protein.[2] |
Data Presentation
Currently, there is a lack of publicly available quantitative data on the dose-dependent cytotoxicity of this compound (e.g., IC50 values). Researchers are encouraged to generate this data for their specific cell lines using the protocols provided below. The following table is a template for how such data could be presented.
Table 1: Example of Dose-Dependent Cytotoxicity of this compound on a Hypothetical Cell Line
| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 0 (Vehicle Control) | 100 | 0 |
| 10 | 98 ± 3.5 | 2 ± 1.1 |
| 25 | 95 ± 4.2 | 5 ± 2.3 |
| 50 | 92 ± 5.1 | 8 ± 3.0 |
| 100 | 75 ± 6.8 | 25 ± 4.5 |
| 200 | 45 ± 8.2 | 55 ± 6.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: LDH Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound as described in the MTT assay protocol. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).
-
Incubate the plate for the desired experimental duration.
-
Following the manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity according to the kit's instructions, using the spontaneous and maximum release controls.
Mandatory Visualizations
Caption: Kinesin-1 activation and the inhibitory action of this compound.
Caption: Workflow for assessing this compound toxicity.
References
- 1. Structural basis for isoform-specific kinesin-1 recognition of Y-acidic cargo adaptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for Kinesore off-target effects
Welcome to the technical support center for Kinesore. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and troubleshooting potential experimental issues, with a focus on understanding and controlling for potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable small-molecule modulator of kinesin-1. In vitro, it inhibits the interaction between the kinesin-1 light chain 2 (KLC2) and the cargo adaptor protein SKIP.[1][2] However, in a cellular context, this compound acts as a functional activator of kinesin-1's role in regulating microtubule dynamics. It is thought to act in a "cargo-mimetic" manner, inducing a conformational change in the kinesin light chain, which in turn activates the motor protein.[1] This activation leads to a significant, kinesin-1-dependent remodeling of the microtubule network.[1][3]
Q2: What is the expected phenotype in cells treated with this compound?
A2: The most prominent and highly penetrant phenotype of this compound treatment is a dramatic reorganization of the microtubule network.[3] In many cell types, the typical radial array of microtubules is replaced by a network of loops and bundles.[3] This is often accompanied by the accumulation of organelles, such as lysosomes, in a juxtanuclear position where microtubule density is lower.[3] For example, in HeLa cells treated with 50 μM this compound for 1 hour, this phenotype is observed in over 95% of cells.[3] The effect is reversible after a washout period.[3]
Q3: How can I be sure the observed effects in my experiment are due to this compound's action on kinesin-1 and not off-target effects?
A3: The most definitive control is to deplete kinesin-1 from your cells, for example, using siRNA or in a knockout cell line. The microtubule remodeling phenotype induced by this compound is strongly suppressed in cells lacking the kinesin-1 heavy chain Kif5B.[3] If the phenotype you are observing persists in the absence of kinesin-1, it is likely an off-target effect.
Q4: Are there any known off-target effects of this compound?
A4: To date, the primary described cellular effect of this compound—microtubule network remodeling—has been shown to be dependent on kinesin-1.[3] The compound has not been extensively profiled for off-target binding to other proteins. Therefore, it is crucial to include the proper controls in your experiments, as described in Q3. Any observed phenotype that is independent of kinesin-1 should be considered a potential off-target effect and investigated further.
Q5: I am observing an inhibition of a cellular process, such as exocytosis, upon this compound treatment. Is this an off-target effect?
A5: Not necessarily. Kinesin-1 is involved in a multitude of cellular processes that rely on microtubule-based transport. For instance, this compound has been shown to inhibit mast cell granule exocytosis.[4] This is considered a consequence of its on-target effect on kinesin-1 and the subsequent alteration of microtubule dynamics, which are essential for the transport of secretory granules.[4] Therefore, effects on processes known to be dependent on kinesin-1 or microtubule organization are likely consequences of this compound's primary mechanism of action.
Troubleshooting Guides
Issue: No observable change in microtubule organization after this compound treatment.
-
Solution 1: Check Compound Concentration and Incubation Time. The effective concentration can vary between cell lines. A common starting point is 50 μM for 1 hour.[1] Consider performing a dose-response and time-course experiment to determine the optimal conditions for your cell type.
-
Solution 2: Verify Compound Integrity. Ensure your this compound stock solution is properly prepared and stored. This compound is typically dissolved in DMSO and stored at -20°C.
-
Solution 3: Confirm Kinesin-1 Expression. The effect of this compound is dependent on the presence of kinesin-1.[3] Confirm that your cell line expresses kinesin-1 at sufficient levels.
Issue: High cellular toxicity observed.
-
Solution 1: Reduce Compound Concentration or Incubation Time. High concentrations or prolonged exposure to any small molecule can induce toxicity. Titrate down the concentration of this compound or shorten the incubation period.
-
Solution 2: Assess Solvent Toxicity. Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to your cells. A vehicle-only control is essential.[1]
Experimental Protocols
Protocol 1: Validating the On-Target Effect of this compound using Kinesin-1 Depletion
Objective: To confirm that the observed cellular phenotype is dependent on kinesin-1.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa) at an appropriate density for both immunofluorescence and western blotting.
-
Kinesin-1 Depletion: Transfect cells with siRNA targeting the kinesin-1 heavy chain (Kif5B) or a non-targeting control siRNA. Allow for sufficient time for protein knockdown (typically 48-72 hours).
-
Treatment: Treat both control and kinesin-1 depleted cells with this compound (e.g., 50 μM) or vehicle (e.g., 0.1% DMSO) for the desired time (e.g., 1 hour).
-
Phenotypic Analysis (Immunofluorescence):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against β-tubulin to visualize the microtubule network.
-
Incubate with a fluorescently labeled secondary antibody.
-
Image using fluorescence microscopy (confocal is recommended).
-
Quantify the percentage of cells exhibiting microtubule remodeling.
-
-
Verification of Knockdown (Western Blot):
-
Lyse a parallel set of treated cells.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with a primary antibody against Kif5B and a loading control (e.g., GAPDH or α-tubulin).
-
Incubate with an appropriate secondary antibody and visualize.
-
Protocol 2: In Vitro KLC2-SKIP Interaction Assay
Objective: To demonstrate the direct inhibitory effect of this compound on the KLC2-SKIP interaction.
Methodology:
-
Protein Expression and Purification: Express and purify recombinant GST-tagged SKIP and HA-tagged KLC2.
-
Pull-Down Assay:
-
Immobilize GST-SKIP on glutathione-sepharose beads.
-
Incubate the beads with cell lysate containing HA-KLC2 in the presence of varying concentrations of this compound or vehicle control (DMSO).
-
Wash the beads to remove unbound proteins.
-
Elute the bound proteins.
-
Analyze the eluates by western blotting using an anti-HA antibody to detect KLC2.
-
Quantitative Data Summary
| Assay Type | This compound Concentration | Observed Effect | Reference |
| GST Pull-Down (in vitro) | 12.5 µM | 50% reduction in HA-KLC2 binding to GST-SKIP | [1] |
| GST Pull-Down (in vitro) | 25 µM | Complete inhibition of detectable HA-KLC2 binding | [1] |
| Cellular Phenotype (HeLa) | 50 µM | 95% of cells show reorganized microtubule network | [3] |
| Mast Cell Exocytosis | 100 µM | Significant inhibition of β-hexosaminidase release | [4] |
Visualizations
Caption: this compound's proposed mechanism of action on Kinesin-1.
Caption: Workflow for validating this compound's on-target effects.
Caption: Logic for distinguishing on-target vs. off-target effects.
References
- 1. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Interpreting variable cell phenotypes after Kinesore treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Kinesore in their experiments. Variable cell phenotypes can arise from a number of factors, and this guide is designed to help you interpret your results and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule that modulates the activity of the microtubule motor protein Kinesin-1.[1][2] It functions by inhibiting the interaction between the Kinesin Light Chain 2 (KLC2) and the cargo adaptor protein SKIP.[3][4] Paradoxically, this inhibition of cargo binding activates Kinesin-1's role in microtubule dynamics, leading to a characteristic reorganization of the microtubule network.[1][5][6]
Q2: What is the expected cellular phenotype after this compound treatment?
A2: The primary and most penetrant phenotype observed after this compound treatment is a dramatic remodeling of the microtubule network.[5][6] This includes the formation of prominent microtubule loops and bundles throughout the cytoplasm.[5][6] Concurrently, a secondary phenotype is the juxtanuclear accumulation of lysosomes.[3][5] This is because Kinesin-1 is a key motor protein responsible for the transport of lysosomes towards the cell periphery.
Q3: How long does it take for the this compound-induced phenotype to appear?
A3: The microtubule remodeling phenotype typically emerges progressively, with prominent loops and bundles becoming apparent in most cells after 30-35 minutes of treatment with an effective concentration of this compound.[5][6]
Q4: Is the effect of this compound reversible?
A4: Yes, the effects of this compound on the microtubule network are reversible. A washout of the compound for approximately 2 hours after a 1-hour treatment has been shown to lead to the re-establishment of the normal radial microtubule array.[3][5] This reversibility suggests that the observed phenotype is not due to acute cytotoxicity.[5]
Troubleshooting Guide
This guide addresses common issues that may lead to variable cell phenotypes after this compound treatment.
Problem 1: Weak or No Observable Microtubule Remodeling Phenotype
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | The effect of this compound is dose-dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The phenotype typically becomes apparent at 25 µM, with a more robust effect at 50 µM in HeLa cells.[5][6] |
| Insufficient Incubation Time | Ensure cells are incubated with this compound for a sufficient duration. The phenotype can take 30-35 minutes to become prominent.[5][6] Consider a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation time for your experimental setup. |
| Low Expression of Kinesin-1 (KIF5B) | The microtubule remodeling phenotype induced by this compound is dependent on the Kinesin-1 motor protein, specifically the KIF5B isoform.[3] Verify the expression level of KIF5B in your cell line using techniques such as Western blotting or qPCR. If KIF5B levels are low, consider using a different cell line known to express higher levels of this motor protein. |
| Cell Line Specificity | While the this compound-induced phenotype has been observed in a panel of mammalian cell lines, there may be cell-type specific differences in the response.[3] If you are using a novel cell line, it is crucial to perform thorough dose-response and time-course experiments. |
| Improper this compound Storage or Handling | Ensure this compound is stored and handled according to the manufacturer's instructions to maintain its activity. Prepare fresh dilutions from a stock solution for each experiment. |
Problem 2: High Cell Death or Signs of Cytotoxicity
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| This compound Concentration is Too High | High concentrations of small molecules can lead to off-target effects and cytotoxicity. If you observe significant cell death, reduce the concentration of this compound used in your experiments. Perform a cell viability assay (e.g., MTT or Annexin V/PI staining) to determine the cytotoxic threshold of this compound for your cell line. |
| Prolonged Incubation Time | Extended exposure to any compound can be detrimental to cells. If cytotoxicity is observed with longer incubation times, try to identify the minimal time required to observe the desired phenotype. |
| Solvent (e.g., DMSO) Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically <0.5%). Run a vehicle-only control to assess the effect of the solvent on cell viability. |
| Pre-existing Poor Cell Health | Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells are more susceptible to the effects of chemical treatments. |
Problem 3: Atypical Lysosomal Distribution (e.g., Dispersed or No Change)
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incomplete Microtubule Remodeling | The juxtanuclear accumulation of lysosomes is a consequence of the microtubule network reorganization. If the primary microtubule phenotype is weak or absent, the lysosomal phenotype will likely be affected as well. Troubleshoot the microtubule phenotype first (see Problem 1). |
| Dominant Activity of Other Motor Proteins | Lysosomal positioning is regulated by a balance of plus-end directed (kinesins) and minus-end directed (dynein) motors. In some cell types, the activity of other motor proteins might compensate for the this compound-induced changes in Kinesin-1 activity, leading to a less pronounced lysosomal phenotype. |
| Issues with Lysosomal Staining | Verify the specificity and efficacy of your lysosomal marker (e.g., LAMP1 antibody, LysoTracker dye). Ensure your immunofluorescence or live-cell imaging protocol is optimized for lysosome visualization. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to this compound treatment to aid in experimental design and data interpretation.
Table 1: Dose-Response of this compound on Microtubule Remodeling in HeLa Cells
| This compound Concentration | Percentage of Cells with Reorganized Microtubules |
| ≤ 12.5 µM | Minimal to no effect |
| 25 µM | Phenotype becomes apparent |
| 50 µM | 95% ± 2.4% |
| Data is based on a 1-hour treatment of HeLa cells.[5][6] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Microtubule Network Analysis
Materials:
-
Cells grown on sterile glass coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Fluorescently-conjugated secondary antibody
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate to achieve 50-70% confluency on the day of the experiment.
-
This compound Treatment: Treat cells with the desired concentration of this compound (and a vehicle control) in complete medium for the specified duration.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in blocking buffer and incubate the coverslips overnight at 4°C or for 1 hour at room temperature.
-
Washing: Wash the cells three times with blocking buffer for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with blocking buffer for 5 minutes each, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes at room temperature.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Protocol 2: Assessment of Cell Viability using MTT Assay
Materials:
-
Cells in a 96-well plate
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of this compound-induced Kinesin-1 activation and subsequent cellular phenotypes.
Caption: A logical workflow for troubleshooting variable cell phenotypes after this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. A Quantitative Method for Microtubule Analysis in Fluorescence Images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. m.youtube.com [m.youtube.com]
- 5. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Kinesore stability in cell culture medium over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Kinesore, focusing on its stability in cell culture medium and its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that modulates the activity of Kinesin-1, a motor protein crucial for intracellular transport along microtubules.[1] Its primary mechanism involves inhibiting the interaction between the Kinesin Light Chain 2 (KLC2) and a cargo adaptor protein called SifA and Kinesin-interacting protein (SKIP).[1][2] This inhibition triggers a conformational change in the Kinesin-1 complex, relieving its autoinhibited state and promoting its function in organizing and remodeling the microtubule network.[2][3][4]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[5] It is recommended to store the DMSO stock solution at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use.
Q3: At what concentration does this compound typically show activity in cell culture?
A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. However, studies have shown that this compound induces microtubule remodeling in HeLa cells at concentrations around 25 µM, with a more pronounced effect at 50 µM after a 1-hour treatment.[2] The effects of this compound have been observed to be reversible after a 2-hour washout period.[2]
Q4: I am observing rapid loss of this compound activity in my multi-day cell culture experiment. What could be the reason?
A4: this compound contains a hydrazone functional group in its chemical structure. Hydrazones can be susceptible to hydrolysis, especially in aqueous environments like cell culture medium. This hydrolysis can be influenced by the pH of the medium and the presence of certain components, such as some amino acids, which can catalyze the degradation. The apparent loss of activity over time may be due to the degradation of the compound. For multi-day experiments, it may be necessary to replenish the this compound-containing medium periodically.
Troubleshooting Guide: this compound Stability and Activity
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected activity of this compound | Degradation of this compound in cell culture medium: this compound's hydrazone moiety can be hydrolyzed over time at 37°C in aqueous media. | - Prepare fresh this compound working solutions for each experiment.- For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals (e.g., every 24 hours).- Perform a stability study of this compound in your specific cell culture medium to determine its half-life under your experimental conditions (see Experimental Protocols section). |
| Precipitation of this compound: Although soluble in DMSO, this compound may precipitate when diluted into aqueous cell culture medium, especially at high concentrations. | - Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to maintain solubility.- Visually inspect the medium for any signs of precipitation after adding this compound.- Prepare the final working solution by adding the this compound stock solution to the medium with vigorous vortexing. | |
| High variability between experimental replicates | Inconsistent sample handling: Differences in incubation times or sample processing can lead to variability. | - Ensure precise and consistent timing for all experimental steps, including treatment duration and sample collection.- Mix the this compound-containing medium thoroughly before adding it to the cells. |
| Cell density and health: The cellular response to this compound can be influenced by the confluency and overall health of the cells. | - Standardize the cell seeding density and ensure cells are in a healthy, logarithmic growth phase at the start of the experiment. | |
| Unexpected cellular phenotypes or toxicity | Off-target effects at high concentrations: Like many small molecules, high concentrations of this compound may lead to off-target effects or cellular stress. | - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.- Include appropriate vehicle controls (e.g., DMSO-treated cells) in all experiments. |
This compound Stability in Cell Culture Medium
Hypothetical Stability of this compound (10 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | % this compound Remaining (Mean ± SD, n=3) |
| 0 | 100 ± 0 |
| 2 | 92 ± 3.5 |
| 8 | 75 ± 4.1 |
| 24 | 45 ± 5.2 |
| 48 | 20 ± 3.8 |
Note: This data is for illustrative purposes only and should not be considered as experimentally verified results.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Medium
This protocol outlines a general procedure to determine the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM) with and without fetal bovine serum (FBS)
-
24-well tissue culture plates
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
HPLC system with a C18 column and a UV or mass spectrometry (MS) detector
2. Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 µM working solution of this compound by diluting the stock solution in the cell culture medium (with and without FBS).
-
-
Incubation:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, 48 hours).
-
-
Sample Preparation for HPLC:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from the medium components.
-
Detect the this compound peak using a UV detector at its maximum absorbance wavelength or by MS.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at time 0.
-
Signaling Pathways and Workflows
Kinesin-1 Activation Pathway by this compound
Kinesin-1 exists in an autoinhibited state. This compound activates Kinesin-1 by disrupting the interaction between KLC2 and the cargo adaptor protein SKIP, leading to a conformational change that relieves autoinhibition and promotes microtubule remodeling.
References
- 1. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Kinesin | Tocris Bioscience [tocris.com]
Avoiding Kinesore precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Kinesore in their experiments and avoiding common issues such as precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule that functions as a modulator of the kinesin-1 motor protein.[1][2] Its primary mechanism of action is to inhibit the interaction between the kinesin light chain 2 (KLC2) and the cargo adaptor protein SKIP (SifA and Kinesin Interacting Protein).[1][2] This inhibition mimics the effect of cargo binding, which leads to a conformational change in the kinesin-1 motor protein, activating its function in remodeling the microtubule network.[3]
Q2: What is the solubility of this compound?
A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO), with a maximum concentration of 100 mM.[1] However, it has very low solubility in aqueous solutions, which can lead to precipitation when diluting a DMSO stock into an aqueous buffer or cell culture medium.
Q3: In what solvent should I prepare my this compound stock solution?
A3: It is highly recommended to prepare a concentrated stock solution of this compound in anhydrous, high-purity DMSO.[4] This stock solution can then be diluted to the final working concentration in your aqueous experimental buffer or cell culture medium.
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1% (v/v).[5] Some cell lines may tolerate up to 0.5%, but it is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any potential effects of the solvent.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -20°C for short-term storage (up to one year) or -80°C for long-term storage (up to two years).[5]
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. This guide provides a systematic approach to troubleshoot and prevent precipitation.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer. | 1. Final concentration exceeds solubility limit. 2. Improper dilution technique. 3. Stock solution is too concentrated. | 1. Lower the final working concentration of this compound.2. Pre-warm the aqueous buffer to 37°C. Add the this compound stock solution dropwise while gently vortexing or swirling the buffer to ensure rapid and even mixing.3. Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the aqueous buffer. |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | 1. Temperature fluctuations. 2. Prolonged storage in aqueous solution. 3. Interaction with buffer components. | 1. Prepare and use the this compound working solution at a consistent temperature. Avoid storing diluted aqueous solutions at lower temperatures (e.g., 4°C).2. Prepare fresh working solutions immediately before each experiment.3. If using a buffer with high salt concentrations, consider reducing the salt concentration or testing a different buffer system if your experiment allows. |
| Inconsistent experimental results. | 1. Partial precipitation of this compound. 2. Inaccurate stock solution concentration. | 1. Visually inspect your working solution for any signs of precipitation before use. If observed, prepare a fresh solution using the recommended techniques.2. Ensure your this compound powder was fully dissolved in DMSO when preparing the stock solution. Gentle warming (to 37°C) and vortexing can aid dissolution. |
Data Presentation
Table 1: this compound Solubility
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 53.62 |
| Aqueous Buffers (e.g., PBS) | Very Low (Not Quantified) | Very Low (Not Quantified) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 536.17 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Allow the this compound powder vial and DMSO to equilibrate to room temperature to prevent condensation.
-
Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 5.36 mg of this compound.
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube. For a 10 mM solution with 5.36 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or flasks
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final working concentration of this compound required for your experiment (e.g., 50 µM).
-
Calculate the volume of the stock solution needed. To prepare 1 mL of a 50 µM working solution, you will need 5 µL of the 10 mM stock solution.
-
Add the required volume of the pre-warmed cell culture medium to a sterile tube or flask.
-
While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This ensures rapid and even distribution and minimizes the risk of precipitation.
-
Gently mix the final working solution by inverting the tube or swirling the flask.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Caption: this compound's mechanism of action on the Kinesin-1 signaling pathway.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical decision tree for troubleshooting this compound precipitation.
References
- 1. This compound | Kinesin | Tocris Bioscience [tocris.com]
- 2. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 3. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: High-Concentration Kinesore Studies & Cell Viability Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using high concentrations of Kinesore in cell-based studies.
Troubleshooting Guides
Issue: High Variability in Cell Viability Assay Results with this compound Treatment
High variability between replicate wells or experiments can mask the true effect of this compound. Here are potential causes and solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use a calibrated multichannel pipette and gently mix the cell suspension between seeding groups of plates.[1] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[2] |
| Incomplete Reagent Mixing | After adding viability reagents (e.g., MTT, CellTiter-Glo), ensure gentle but thorough mixing. Tap the plate or use a plate shaker at a low speed to avoid introducing bubbles.[1] |
| Variable Incubation Times | Standardize all incubation times, including drug treatment and the viability assay itself. Use a timer to ensure consistency across all plates and experiments.[1] |
| Compound Precipitation | This compound is used at high concentrations (25-100 µM) and may precipitate out of solution, especially in complex media.[3][4] Visually inspect wells for any precipitate before adding viability reagents. Ensure this compound is fully dissolved in the solvent before diluting into media. |
Issue: Unexpectedly Low Cell Viability in this compound-Treated and Control Groups
Low viability in untreated or vehicle-treated cells can compromise the entire experiment.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | If this compound is dissolved in a solvent like DMSO, ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.[1] |
| Cell Culture Contamination | Regularly check for microbial contamination (bacteria, yeast, fungi, mycoplasma). Contamination can significantly impact cell health and metabolic activity.[1] |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before seeding. Over-confluent or starved cells will have altered metabolic rates, affecting assay readouts. |
| Incorrect Assay Parameters | Optimize cell seeding density and assay incubation times for your specific cell line. Insufficient cell numbers or suboptimal incubation can lead to a weak signal.[2] |
Issue: Potential Interference of High-Concentration this compound with Assay Chemistry
High concentrations of any small molecule can potentially interfere with the chemical or enzymatic reactions of a viability assay, leading to false-positive or false-negative results.
| Possible Cause | Recommended Solution |
| Direct Reaction with Assay Reagents | To check for direct interference, run a control with this compound in cell-free media with the assay reagent. A change in color or signal in the absence of cells indicates direct interference.[2][5] |
| Alteration of Cellular Metabolism | This compound modulates the kinesin-1 motor protein, which is involved in organelle transport, including mitochondria.[3][6] This could alter cellular metabolism and affect assays that rely on metabolic activity (e.g., MTT, MTS, resazurin).[7][8] Consider using an assay based on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo) or a membrane integrity assay.[9] |
| Optical Interference | This compound, being a chemical compound, might absorb light at the same wavelength used for absorbance or fluorescence readings. Measure the absorbance/fluorescence of this compound in media alone to determine if it interferes with the assay readout. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable small-molecule modulator of the kinesin-1 motor protein.[3][10] It functions by inhibiting the interaction between the kinesin light chain (KLC) and cargo-binding adaptors like SKIP.[3] This inhibition leads to a conformational change in kinesin-1, activating its role in remodeling the microtubule network, causing microtubule looping and bundling.[3][11]
Q2: At what concentrations is this compound typically used in cell-based assays?
This compound is effective at relatively high concentrations. Phenotypes such as microtubule remodeling become apparent at 25 µM, with 50 µM being a commonly used concentration for significant effects.[3][12] Some studies have used concentrations up to 100 µM.[4]
Q3: Which cell viability assay is best for high-concentration this compound studies?
There is no single "best" assay, as the choice depends on the cell type and experimental goals. However, given that this compound's mechanism of action is linked to microtubule dynamics and organelle transport, which can impact mitochondrial function, it is wise to be cautious with assays that rely solely on mitochondrial reductase activity (e.g., MTT).
Here is a comparison of common assays:
| Assay Type | Principle | Advantages | Potential Issues with this compound |
| Tetrazolium Salts (MTT, MTS, XTT) | Reduction by cellular dehydrogenases (often mitochondrial) to a colored formazan (B1609692) product.[13] | Inexpensive, well-established. | This compound could alter mitochondrial distribution/function, affecting reductase activity.[7][8] Potential for direct chemical interference.[5] |
| Resazurin (B115843) (AlamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by metabolically active cells.[14] | More sensitive than tetrazolium assays, non-toxic. | Also relies on metabolic reduction, so similar potential for interference as tetrazolium salts.[14] |
| ATP-Based (e.g., CellTiter-Glo) | Measures ATP levels, a key indicator of metabolically active cells, via a luciferase reaction.[9][15] | Highly sensitive, rapid, and less prone to interference from colored compounds.[9][16] | ATP levels can be affected by altered mitochondrial function. |
| Membrane Integrity (e.g., Trypan Blue, GF-AFC) | Measures the integrity of the cell membrane. Live cells exclude dyes like Trypan Blue, while dead cells do not.[9] Protease activity can also be measured.[9] | Measures a direct cytotoxic effect rather than metabolic changes. | May not detect cytostatic effects where cells are alive but not proliferating. |
Recommendation: To ensure robust data, consider using two different types of assays in parallel, for example, an ATP-based assay alongside a membrane integrity assay. This multiplexing approach can provide a more comprehensive picture of cell health.[17][18]
Q4: My MTT assay results show an unexpected increase in signal with high concentrations of this compound, even though I expect toxicity. What could be happening?
This could be an artifact. Some compounds can directly reduce the MTT reagent or enhance the metabolic activity of stressed cells, leading to a false-positive signal for viability.[8]
Troubleshooting Steps:
-
Cell-Free Control: Incubate this compound at your experimental concentrations with MTT in cell culture media without cells. If you see a color change, the compound is directly reducing the MTT.[5]
-
Microscopic Examination: Visually inspect the cells under a microscope. Do they look healthy? Are there signs of stress or death that are not reflected in the assay results?
-
Use an Alternative Assay: Confirm your results with an assay based on a different principle, such as the CellTiter-Glo (ATP) assay or a live/dead stain.[14]
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted for assessing cell viability after treatment with high-concentration compounds like this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media and add the media containing this compound or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13] Dilute this stock in serum-free media to a working concentration of 0.5 mg/mL. Remove the compound-containing media from the wells and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. A purple formazan product should become visible in viable cells.[1]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[1][13] Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol provides a method based on ATP quantification.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is recommended to use opaque-walled plates suitable for luminescence measurements.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and lyophilized substrate. Transfer the buffer to the substrate bottle and mix until the substrate is thoroughly dissolved.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[16]
-
Signal Stabilization: Mix the contents on a plate shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate cell viability based on the luminescence signal relative to the vehicle control.
Visualizations
Caption: this compound's mechanism of action on the Kinesin-1 motor protein.
Caption: Troubleshooting workflow for unexpected cell viability results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Mechanism of Kinesin Regulation by Ca++ for Control of Mitochondrial Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of Functional Activity of Mitochondria during MTT Assay of Viability of Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Critical Appraisal of the MTT Assay in the Presence of Rottlerin and Uncouplers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.quartzy.com [blog.quartzy.com]
- 10. This compound | Kinesin | Tocris Bioscience [tocris.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 16. selectscience.net [selectscience.net]
- 17. A Protocol for a High-Throughput Multiplex Cell Viability Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversibility issues after Kinesore washout
Welcome to the Technical Support Center for Kinesore, a cell-permeable modulator of the kinesin-1 motor protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting, with a specific focus on the reversibility of this compound's effects following washout.
Troubleshooting Guide
This section addresses specific issues that may be encountered during washout experiments with this compound in a question-and-answer format.
Question 1: After what appears to be a complete washout of this compound, the cellular phenotype (e.g., reorganized microtubule network) is not fully reverting to the baseline state. What could be the cause?
Answer: While this compound's effects have been shown to be reversible, incomplete reversal can stem from several factors:
-
Insufficient Washout Time or Volume: The initial report on this compound demonstrated reversal after a 2-hour washout following a 1-hour treatment.[1][2] Depending on your cell type and experimental conditions, a longer washout period or larger volume of washout buffer may be necessary to ensure complete removal of the compound from the intracellular environment.
-
Compound Sequestration: this compound may accumulate in cellular compartments, leading to a slower effective washout rate.
-
Downstream Signaling Persistence: Even after this compound is removed, downstream signaling cascades that were initiated may take longer to return to their basal state.
Recommended Actions:
-
Extend Washout Duration: Increase the washout time in increments (e.g., 3, 4, or 6 hours) to determine if a longer period is required for full reversal.
-
Increase Washout Volume and Frequency: Perform multiple exchanges of fresh, pre-warmed media during the washout period to maximize the concentration gradient and facilitate diffusion of this compound out of the cells.
-
Assess Cell Health: Ensure that the prolonged treatment or washout procedure is not adversely affecting cell viability, which could independently lead to altered cellular phenotypes.
Question 2: We are observing significant cell death or stress following the this compound washout procedure. Why might this be happening?
Answer: Post-washout cytotoxicity is a concern and can be attributed to:
-
Metabolic Stress: The reorganization of the microtubule network by this compound is an active process that consumes cellular resources. The subsequent re-establishment of the normal microtubule array during washout can also be energetically demanding, potentially leading to cellular stress if the cells are already compromised.
-
Off-Target Effects at High Concentrations: While this compound is a modulator of kinesin-1, high concentrations or prolonged exposure could lead to off-target effects that become more apparent after the primary effect is reversed.
-
Mechanical Stress from Fluid Exchange: Aggressive or frequent media changes during the washout process can cause mechanical stress to adherent cells.
Recommended Actions:
-
Optimize this compound Concentration: Use the lowest effective concentration of this compound that elicits the desired phenotype. Titration experiments have shown effects becoming apparent at 25 μM.[1][2]
-
Gentle Washout Technique: When changing the media, be careful not to dislodge cells. Aspirate and add media gently to the side of the culture vessel.
-
Include Recovery Period: After the final wash, allow cells a recovery period in complete growth medium before analysis.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a modulator of kinesin-1 that inhibits the interaction between the kinesin light chain 2 (KLC2) and the cargo adaptor protein SKIP (SifA and Kinesin Interacting Protein).[3] Paradoxically, this leads to the activation of kinesin-1's function in controlling the organization of the microtubule network, resulting in a reorganized, non-radial microtubule array.[1][4]
Is the effect of this compound reversible?
Yes, the effects of this compound on the microtubule network are reversible. A 2-hour washout of this compound from cells treated for 1 hour has been shown to lead to the re-establishment of the radial microtubule array.[1][2]
What are the recommended working concentrations for this compound?
In cell-based assays, a phenotype of a reorganized microtubule network becomes apparent at a concentration of 25 μM this compound, with a highly penetrant phenotype observed at 50 μM after 1 hour of treatment.[1][2]
How should I prepare and store this compound?
This compound is soluble in DMSO up to 100 mM.[3] It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based experiments, dilute the stock solution into your culture medium to the desired final concentration immediately before use.
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Parameter | Value | Reference/Note |
| Molecular Weight | 536.17 g/mol | [3] |
| Formula | C₂₀H₁₆Br₂N₄O₄ | [3] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
| Effective Concentration | 25-50 µM in HeLa cells | [1][2] |
| Reported Washout Time | 2 hours for reversal | [1][2] |
Table 2: Hypothetical Binding Kinetics of this compound
The following are representative values to illustrate the concepts of binding affinity and kinetics. Specific experimental determination for this compound is recommended.
| Parameter | Symbol | Hypothetical Value | Significance for Reversibility |
| Binding Affinity | Kd | 5 µM | A moderate affinity suggests that the interaction is not overly tight, facilitating dissociation upon removal of the compound. |
| Association Rate Constant | kon | 1 x 105 M-1s-1 | Reflects the rate at which this compound binds to its target. |
| Dissociation Rate Constant | koff | 0.5 s-1 | A relatively faster off-rate is consistent with reversible binding and successful washout. |
Experimental Protocols
Protocol: this compound Washout Experiment in Adherent Cells
This protocol outlines a general procedure for assessing the reversibility of this compound's effects on the microtubule network in adherent cell cultures.
Materials:
-
Adherent cells cultured on appropriate substrates (e.g., glass coverslips for imaging)
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
This compound stock solution (e.g., 50 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density on your chosen culture vessel to allow for optimal growth and visualization. Allow cells to adhere and grow for 24-48 hours.
-
This compound Treatment:
-
Prepare the this compound working solution by diluting the stock solution in pre-warmed complete medium to the desired final concentration (e.g., 50 µM).
-
Prepare a vehicle control medium with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 1 hour) at 37°C and 5% CO₂.
-
-
Washout Procedure:
-
Aspirate the this compound-containing or vehicle control medium.
-
Gently wash the cells by adding pre-warmed PBS and then immediately aspirating it. Repeat this wash step twice more.
-
After the final wash, add a generous volume of pre-warmed complete medium.
-
Incubate the cells for the desired washout period (e.g., 2 hours) at 37°C and 5% CO₂. For longer washout times, it is advisable to replace the medium with fresh, pre-warmed medium every 1-2 hours.
-
-
Analysis:
-
Following the washout period, proceed with your downstream analysis, such as immunofluorescence staining for tubulin to visualize the microtubule network, or live-cell imaging.
-
Visualizations
Caption: this compound's mechanism of action on the Kinesin-1 pathway.
Caption: Experimental workflow for a this compound washout experiment.
Caption: Troubleshooting flowchart for this compound washout issues.
References
- 1. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Contrasting Mechanisms of Action: Kinesin-1 Modulation vs. Mitotic Arrest
A Comparative Guide to the Mechanisms of Action of Kinesore and Monastrol (B14932)
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of action of molecular probes is paramount. This guide provides a detailed comparison of two important modulators of the kinesin superfamily, this compound and Monastrol. While both compounds affect microtubule-based transport, they do so through fundamentally different mechanisms, targeting distinct kinesin families and employing unique modes of action.
This compound is a modulator of kinesin-1, a motor protein primarily involved in the transport of various cellular cargoes along microtubules.[1] this compound's mechanism is unique in that it targets the cargo-binding domain of kinesin-1.[1][2] In vitro, this compound has been shown to inhibit the interaction between the kinesin light chain (KLC) and cargo adaptor proteins, such as SKIP.[1] Paradoxically, in a cellular context, this inhibition of cargo binding leads to an activation of kinesin-1's role in organizing the microtubule network.[1] This results in a significant remodeling of microtubules, including the formation of extensive microtubule-rich projections.[3] This suggests that by preventing cargo attachment, this compound frees up kinesin-1 to act as a microtubule-bundling and sliding agent.[1][2]
Monastrol , on the other hand, is a well-characterized inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or Kinesin-5).[4][5][6] Eg5 is essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for chromosome segregation during cell division.[5][7] Monastrol is an allosteric inhibitor, meaning it binds to a site on the Eg5 motor domain that is distinct from the ATP and microtubule binding sites.[6][7] This binding event induces a conformational change that inhibits the ATPase activity of Eg5, thereby preventing it from carrying out its motor functions.[7][8] The inhibition of Eg5 leads to a failure in the separation of centrosomes, resulting in the formation of a characteristic "monoastral" spindle and causing the cell to arrest in mitosis.[9] This mitotic arrest can ultimately lead to apoptosis in cancer cells.[10][11]
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and Monastrol, providing a basis for comparing their potency and effects in various experimental settings.
| Parameter | This compound | Monastrol |
| Target | Kinesin-1 (cargo-binding domain) | Kinesin-5 (Eg5) (motor domain) |
| Effect | Modulator (inhibits cargo binding in vitro, activates microtubule remodeling in cells) | Inhibitor (allosteric) |
| IC50 (in vitro) | ~12.5 µM (for 50% reduction in GST-SKIP and HA-KLC2 binding)[1] | 14 µM (for inhibition of microtubule-stimulated Eg5 ATPase activity)[12] |
| Effective Concentration (in cells) | 50 µM (for microtubule network remodeling in HeLa cells)[3] | 100 µM (for maximal mitotic arrest in HeLa cells)[10] |
| Cellular Phenotype | Remodeling of the microtubule network, formation of microtubule-rich projections.[3] | Mitotic arrest with the formation of monoastral spindles.[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the effects of this compound and Monastrol.
Monastrol: Microtubule-Activated ATPase Assay
This assay measures the rate of ATP hydrolysis by the Eg5 motor domain in the presence of microtubules, and how this is affected by Monastrol.
Materials:
-
Purified recombinant human Eg5 motor domain
-
Paclitaxel-stabilized microtubules
-
ATPase buffer (20 mM Pipes pH 6.8, 50 mM NaCl, 1 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Monastrol (dissolved in DMSO)
-
Malachite green reagent for phosphate (B84403) detection
Procedure:
-
Prepare a reaction mixture containing ATPase buffer, a known concentration of Eg5, and paclitaxel-stabilized microtubules.
-
Add Monastrol to the desired final concentration (a DMSO control should be run in parallel).
-
Incubate the mixture for a set period at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding a saturating concentration of ATP.
-
At various time points, take aliquots of the reaction and stop the reaction by adding a solution that will denature the enzyme (e.g., perchloric acid).
-
Quantify the amount of inorganic phosphate released using the malachite green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.
-
The rate of ATP hydrolysis is determined from the slope of a plot of phosphate concentration versus time.
-
The IC50 value is determined by measuring the ATPase activity at a range of Monastrol concentrations and fitting the data to a dose-response curve.
Monastrol: Cell-Based Mitotic Arrest Assay
This assay quantifies the ability of Monastrol to arrest cells in mitosis by observing the formation of monoastral spindles.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
Monastrol (dissolved in DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Plate HeLa cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Monastrol (and a DMSO control) for a specified period (e.g., 16-24 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate the cells with a primary antibody against α-tubulin to visualize the microtubules.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Examine the cells under a fluorescence microscope and quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype at each Monastrol concentration.
This compound: In Vitro GST Pull-Down Assay
This assay is used to determine if this compound can inhibit the interaction between a kinesin light chain and its cargo adaptor.
Materials:
-
Purified GST-tagged cargo adaptor protein (e.g., GST-SKIP)
-
Cell lysate containing HA-tagged kinesin light chain 2 (HA-KLC2)
-
Glutathione-sepharose beads
-
Binding buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
Elution buffer (e.g., glutathione-containing buffer)
-
This compound (dissolved in DMSO)
-
SDS-PAGE and Western blotting reagents
-
Antibody against HA-tag
Procedure:
-
Incubate purified GST-SKIP with glutathione-sepharose beads to allow for binding.
-
Wash the beads to remove unbound GST-SKIP.
-
Add the cell lysate containing HA-KLC2 to the beads.
-
Add this compound at various concentrations (and a DMSO control) to the mixture.
-
Incubate the mixture with gentle rotation to allow for the interaction between GST-SKIP and HA-KLC2.
-
Wash the beads extensively with wash buffer to remove unbound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HA antibody to detect the amount of HA-KLC2 that was pulled down by GST-SKIP.
-
A reduction in the amount of HA-KLC2 in the this compound-treated samples compared to the control indicates inhibition of the interaction.
This compound: Cell-Based Microtubule Remodeling Assay
This assay visualizes the effect of this compound on the organization of the microtubule network in cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Fixative (e.g., ice-cold methanol)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Plate HeLa cells on coverslips and allow them to adhere.
-
Treat the cells with this compound at the desired concentration (e.g., 50 µM) for a specified time (e.g., 1 hour). A DMSO-treated control group should be included.
-
Fix the cells with ice-cold methanol.
-
Rehydrate the cells in PBS.
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips and visualize the microtubule network using a fluorescence microscope.
-
Observe and document the changes in microtubule organization, such as the formation of loops, bundles, and peripheral projections in the this compound-treated cells compared to the radial array in control cells.[3]
Visualizing the Mechanisms of Action and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways affected by this compound and Monastrol, as well as a typical experimental workflow.
Caption: Mechanism of this compound action on Kinesin-1.
Caption: Allosteric inhibition of Eg5 by Monastrol.
Caption: Workflow for a microtubule-activated ATPase assay.
References
- 1. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. agscientific.com [agscientific.com]
- 5. Small-molecule and mutational analysis of allosteric Eg5 inhibition by monastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monastrol Inhibition of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Induction of apoptosis by monastrol, an inhibitor of the mitotic kinesin Eg5, is independent of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Kinesore and Other Kinesin Inhibitors
This guide provides a detailed comparison between Kinesore, a unique modulator of kinesin-1, and other well-characterized kinesin inhibitors that primarily target the mitotic kinesin Eg5. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
Introduction to Kinesins and Their Inhibition
Kinesins are a superfamily of motor proteins that utilize the energy from ATP hydrolysis to move along microtubule tracks.[1][2][3] They are fundamental to numerous cellular processes, including intracellular transport of organelles and vesicles, cell division (mitosis), and the maintenance of cellular organization.[1][2] Given their critical role in mitosis, certain kinesins, particularly Kinesin-5 (also known as Eg5 or KSP), have become attractive targets for the development of anticancer therapeutics.[2][3][4] Inhibitors of these mitotic kinesins typically function by blocking their motor activity, leading to the formation of defective mitotic spindles, cell cycle arrest, and ultimately, apoptosis in rapidly dividing cancer cells.[2][5][6]
This compound represents a departure from this paradigm. It is a cell-permeable small molecule that modulates the function of kinesin-1, a motor protein primarily involved in intracellular transport rather than mitosis.[7][8][9] Unlike classical inhibitors, this compound paradoxically activates certain functions of kinesin-1 in cells, leading to a dramatic reorganization of the microtubule network.[7][8] This guide will explore the distinct mechanisms, experimental profiles, and functional outcomes of this compound compared to conventional kinesin inhibitors.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and other prominent kinesin inhibitors lies in their molecular targets and mechanisms of action. This compound modulates kinesin-1 by targeting its cargo-binding domain, whereas most other inhibitors are allosteric blockers of the Eg5 motor domain.
This compound: A Modulator of the Kinesin-1 Cargo Interface
This compound's mechanism is unique in that it does not directly inhibit the ATPase motor domain of kinesin-1. Instead, it targets the interaction between the kinesin light chain (KLC) and cargo adaptors.[8][9] In an inactive state, kinesin-1 is autoinhibited. The binding of cargo to the KLC domain triggers a conformational change that activates the motor.[8][9] this compound was identified as a molecule that, in vitro, inhibits the interaction between the KLC2 subunit and the cargo adaptor SKIP.[8] However, in a cellular context, this action mimics cargo binding, inducing a conformational switch that activates kinesin-1's function in controlling microtubule dynamics.[8][10] This activation leads to a large-scale, kinesin-1-dependent remodeling of the microtubule network, causing the formation of extensive loops and bundles.[7][8]
Eg5 Inhibitors: Allosteric Blockade of Mitosis
Inhibitors such as Monastrol, S-trityl-L-cysteine, and Ispinesib target the mitotic kinesin Eg5.[5][11] Eg5 is essential for establishing and maintaining the bipolar mitotic spindle required for chromosome segregation.[4][6] These small molecules bind to an allosteric pocket on the Eg5 motor domain, which is distinct from the ATP- and microtubule-binding sites.[3][12] This binding event locks the motor in a state that cannot hydrolyze ATP effectively or release ADP, thereby preventing it from generating the force needed to push spindle poles apart.[3][11] The cellular consequence is a failure in centrosome separation, leading to the formation of characteristic "monoastral" spindles, mitotic arrest, and subsequent cell death.[6][13]
Quantitative Comparison of Inhibitor Potency
The potency of these compounds is measured using different metrics, reflecting their distinct mechanisms. For Eg5 inhibitors, the half-maximal inhibitory concentration (IC50) against microtubule-activated ATPase activity is a standard measure. For this compound, potency is described by its ability to disrupt a specific protein-protein interaction.
| Compound | Target Kinesin | Mechanism of Action | Quantitative Measure (IC50 / EC50) | Reference |
| This compound | Kinesin-1 | Modulator; disrupts SKIP-KLC2 interaction, activating microtubule remodeling | ~12.5 µM (50% inhibition of SKIP-KLC2 binding) | [8][10] |
| Monastrol | Kinesin-5 (Eg5) | Allosteric inhibitor of ATPase activity | 14 - 30 µM (ATPase Inhibition) | [12][13] |
| S-Trityl-L-cysteine | Kinesin-5 (Eg5) | Allosteric inhibitor of ATPase activity | 500 nM (Microtubule sliding); 700 nM (Mitotic arrest) | [13][14] |
| Ispinesib | Kinesin-5 (Eg5) | Allosteric inhibitor of ATPase activity | < 10 nM (ATPase Inhibition) | [12] |
| Filanesib (ARRY-520) | Kinesin-5 (Eg5) | Allosteric inhibitor of ATPase activity | 6 nM (ATPase Inhibition) | [12] |
| Dimethylenastron | Kinesin-5 (Eg5) | Allosteric inhibitor of ATPase activity | 200 nM (ATPase Inhibition) | [14] |
| K858 | Kinesin-5 (Eg5) | Inhibitor of ATPase activity | 1.3 µM (ATPase Inhibition) | [14] |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration.[15]
Experimental Protocols and Methodologies
The characterization of these compounds relies on distinct biochemical and cell-based assays.
1. ATPase Activity Assay (for Eg5 Inhibitors)
This in vitro assay measures the rate of ATP hydrolysis by the kinesin motor domain in the presence of microtubules. The inhibition of this activity is a direct measure of the compound's effect on the motor.
-
Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is quantified, often using a malachite green-based colorimetric detection method.
-
Methodology:
-
Purified Eg5 motor domain protein is incubated with taxol-stabilized microtubules.
-
The inhibitor, at varying concentrations, is added to the Eg5/microtubule mixture.
-
The reaction is initiated by the addition of ATP.
-
After a set incubation period at a controlled temperature, the reaction is stopped.
-
A detection reagent (e.g., malachite green) is added, and the absorbance is measured to quantify the amount of Pi released.
-
IC50 values are calculated by plotting the rate of Pi release against the inhibitor concentration.
-
2. Fluorescence Polarization (FP) Assay (for this compound)
This assay was used to identify and characterize this compound's ability to disrupt the interaction between the KLC TPR domain and a fluorescently labeled peptide from the cargo adaptor SKIP.
-
Principle: The assay measures the change in polarization of emitted light from a fluorescent probe. A small, rapidly tumbling fluorescent peptide will have low polarization. When bound to a large protein (KLC), its tumbling slows, and polarization increases. An inhibitor that disrupts this binding will cause a decrease in polarization.
-
Methodology:
-
A fluorescently tagged peptide derived from the SKIP protein (e.g., TAMRA-SKIP) is used as the probe.
-
The probe is incubated with the purified KLC tetratricopeptide repeat (TPR) domain, allowing them to bind, which results in a high polarization signal.
-
This compound is titrated into the solution at various concentrations.
-
The fluorescence polarization is measured at each concentration. A decrease in polarization indicates the displacement of the fluorescent peptide from the KLC domain.
-
Data is plotted to determine the concentration of this compound required to inhibit the interaction.[8]
-
3. Cell-Based Mitotic Arrest Assay (for Eg5 Inhibitors)
This assay assesses the ability of a compound to induce cell cycle arrest in the M-phase (mitosis) by observing the cellular phenotype.
-
Principle: Eg5 inhibition prevents spindle pole separation, resulting in cells with a distinct monoastral spindle. This phenotype can be visualized using immunofluorescence microscopy.
-
Methodology:
-
Cancer cells (e.g., HeLa) are cultured on coverslips.
-
Cells are treated with the inhibitor at various concentrations for a duration typically corresponding to one cell cycle (e.g., 16-24 hours).
-
Cells are fixed and permeabilized.
-
Immunostaining is performed using antibodies against cellular components to visualize the mitotic spindle (e.g., anti-α-tubulin) and chromosomes (e.g., DAPI stain).
-
The percentage of cells arrested in mitosis with a monoastral spindle phenotype is quantified by fluorescence microscopy.[6]
-
Conclusion
This compound and classical kinesin inhibitors like those targeting Eg5 represent two distinct strategies for modulating the cytoskeleton. While Eg5 inhibitors are true "inhibitors" that block motor function to halt cell division, this compound is a "modulator" that targets a protein-protein interface to paradoxically activate a specific function of kinesin-1. This leads to profoundly different cellular outcomes: mitotic arrest and cell death for Eg5 inhibitors versus a dramatic reorganization of the interphase microtubule network for this compound. This comparison highlights the diverse and nuanced ways in which the kinesin superfamily can be pharmacologically targeted for both research and therapeutic purposes.
References
- 1. The mechanism of kinesin inhibition by kinesin-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Kinesin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Kinesin-5 Allosteric Inhibitors Uncouple the Dynamics of Nucleotide, Microtubule, and Neck-Linker Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound | Kinesin | Tocris Bioscience [tocris.com]
- 8. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
Kinesore: A Novel Approach to Cytoskeletal Modulation as an Alternative to Traditional Microtubule-Targeting Drugs
For Researchers, Scientists, and Drug Development Professionals
The cytoskeleton, a dynamic network of protein filaments, is a well-established target for anti-cancer therapeutics. For decades, microtubule-targeting drugs, such as taxanes and vinca (B1221190) alkaloids, have been mainstays in chemotherapy. These agents disrupt the highly dynamic nature of microtubules, leading to mitotic arrest and apoptotic cell death in rapidly dividing cancer cells. However, their clinical utility is often limited by issues of drug resistance and significant side effects, most notably neurotoxicity.
This has spurred the search for alternative therapeutic strategies that can overcome these limitations. One promising avenue is the modulation of motor proteins that utilize the microtubule network for intracellular transport and cellular division. Kinesore, a small molecule modulator of kinesin-1, represents a departure from direct microtubule disruption. By activating kinesin-1, this compound induces a profound reorganization of the microtubule network, offering a distinct mechanism of action that may provide advantages over traditional microtubule-targeting agents. This guide provides a comparative overview of this compound and microtubule-targeting drugs, supported by available experimental data.
Mechanism of Action: A Tale of Two Strategies
Microtubule-targeting drugs and this compound employ fundamentally different strategies to impact the cytoskeleton and induce cellular effects.
Microtubule-Targeting Drugs: These agents directly bind to tubulin, the building block of microtubules. They are broadly classified into two categories:
-
Microtubule Stabilizers (e.g., Taxanes like Paclitaxel): These drugs bind to the β-tubulin subunit within the microtubule polymer, suppressing microtubule dynamics. This stabilization prevents the mitotic spindle from functioning correctly, leading to a prolonged mitotic block and subsequent cell death.[1][2]
-
Microtubule Destabilizers (e.g., Vinca Alkaloids like Vincristine and Vinblastine): These agents also bind to β-tubulin but prevent its polymerization into microtubules. At higher concentrations, they can lead to the disassembly of existing microtubules.[3][4] This disruption of microtubule dynamics also triggers mitotic arrest and apoptosis.[1]
This compound: In contrast to directly targeting the microtubule polymer, this compound modulates the activity of a specific motor protein, kinesin-1. Kinesin-1 is responsible for transporting various cellular cargoes along microtubules towards the cell periphery (the plus-end). This compound acts as an activator of kinesin-1's function in controlling microtubule dynamics.[5][6] This activation leads to a large-scale, kinesin-1-dependent remodeling of the microtubule network, characterized by the formation of loops and bundles.[5] This dramatic reorganization of the cytoskeleton is a novel mechanism that disrupts cellular homeostasis and has the potential to be harnessed for therapeutic benefit.
Comparative Data
The following tables summarize key quantitative data for this compound and representative microtubule-targeting drugs. Direct comparative studies in the same cell lines are limited; therefore, data from various sources are presented to provide a general overview.
Table 1: In Vitro Efficacy in Cancer Cell Lines
| Compound | Drug Class | Cell Line | Assay | IC50 / Effective Concentration | Reference(s) |
| This compound | Kinesin-1 Modulator | HeLa | Microtubule Remodeling | 25-50 µM (Effective Concentration) | [5] |
| Paclitaxel (B517696) (Taxol) | Microtubule Stabilizer | 1A9 (ovarian) | Cell Viability (SRB) | Not specified (used as reference) | [5] |
| HR22C16-A1 (Eg5 Inhibitor) | Kinesin-5 Inhibitor | 1A9 (ovarian) | Cell Viability (SRB) | 0.8 ± 0.1 µM | [5] |
| Monastrol (Eg5 Inhibitor) | Kinesin-5 Inhibitor | 1A9 (ovarian) | Cell Viability (SRB) | 62 ± 5.6 µM | [5] |
| Vincristine | Microtubule Destabilizer | Various | Varies | Nanomolar to micromolar range | [7][8] |
| Vinblastine | Microtubule Destabilizer | Various | Varies | Nanomolar to micromolar range | [7][8] |
Table 2: Effects on Taxol-Resistant Cancer Cells
While direct data on this compound's effect on taxol-resistant cells is not yet available, studies on kinesin-5 (Eg5) inhibitors provide a strong rationale for exploring this avenue. Eg5 inhibitors have been shown to be effective in cancer cell lines that have developed resistance to taxol through mutations in the taxol-binding site on β-tubulin.[5][9] This suggests that targeting kinesin motors may be a viable strategy to overcome resistance to tubulin-binding agents.
| Compound | Drug Class | Taxol-Resistant Cell Line | Efficacy | Reference(s) |
| HR22C16-A1 (Eg5 Inhibitor) | Kinesin-5 Inhibitor | 1A9/PTX10 (ovarian) | IC50 of 2.3 ± 0.3 µM (compared to 0.8 ± 0.1 µM in sensitive line) | [5] |
| Monastrol (Eg5 Inhibitor) | Kinesin-5 Inhibitor | 1A9/PTX10 (ovarian) | IC50 of 57 ± 5.6 µM (compared to 62 ± 5.6 µM in sensitive line) | [5] |
Signaling Pathways and Cellular Fate
The distinct mechanisms of action of this compound and microtubule-targeting drugs lead to different downstream signaling events and cellular outcomes.
Microtubule-Targeting Drugs: The primary cellular response to microtubule-targeting drugs is the activation of the spindle assembly checkpoint (SAC). This checkpoint senses defects in microtubule attachment to kinetochores and halts the cell cycle in mitosis.[1] Prolonged mitotic arrest can trigger apoptosis through various pathways, including the intrinsic mitochondrial pathway.[10]
This compound: The signaling cascade initiated by this compound is less understood in the context of cancer therapy but is fundamentally different. By activating kinesin-1, this compound leads to a dramatic reorganization of the microtubule network.[5] This would likely disrupt numerous cellular processes that depend on a properly organized microtubule network, including intracellular transport, cell polarity, and cell migration. The accumulation of kinesin-1 at the cell periphery upon this compound treatment suggests a significant alteration in the spatial organization of the cell.[5] While the ultimate cell fate (e.g., apoptosis, senescence) requires further investigation, the profound cytoskeletal disruption is expected to be detrimental to cell viability.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of this compound and microtubule-targeting drugs.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[11]
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound, paclitaxel) for a specified duration (e.g., 72 hours).[11]
-
MTT Incubation: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[11]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[11]
-
Absorbance Measurement: Read the absorbance at 492 nm using a microplate reader.[11] Cell viability is calculated as a percentage of the untreated control.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compound of interest (e.g., 50 µM this compound for 1 hour).
-
Fixation: Fix the cells with 4% formaldehyde (B43269) in PBS for 15 minutes at room temperature.[3]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody entry.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against β-tubulin (e.g., rabbit anti-β-tubulin) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium and visualize using a fluorescence microscope.
Potential Advantages of this compound as an Alternative
While research on this compound is still in its early stages, its unique mechanism of action suggests several potential advantages over traditional microtubule-targeting drugs:
-
Overcoming Resistance: By targeting a kinesin motor protein rather than tubulin itself, this compound may be effective against cancer cells that have developed resistance to taxanes or vinca alkaloids through mutations in tubulin or overexpression of drug efflux pumps.[5][9]
-
Reduced Neurotoxicity: The debilitating peripheral neuropathy associated with many microtubule-targeting drugs is thought to be caused by the disruption of the axonal microtubule network, which is crucial for neuronal function.[8][12] A more targeted approach like modulating a specific kinesin might spare the neuronal cytoskeleton from the global disruption caused by tubulin binders, potentially leading to a better safety profile.
-
Novel Mechanism of Action: The unique ability of this compound to remodel the microtubule network represents a completely new way to target the cytoskeleton for cancer therapy. This could be particularly valuable for tumors that are refractory to existing treatments.
Future Directions
Further research is needed to fully elucidate the therapeutic potential of this compound and other kinesin-modulating compounds. Key areas for future investigation include:
-
Direct Comparative Studies: Head-to-head comparisons of this compound and microtubule-targeting drugs in a panel of cancer cell lines, including those with known resistance mechanisms, are essential to quantify its relative efficacy.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the anti-tumor activity and safety profile of this compound in a whole-organism context.
-
Elucidation of Downstream Signaling: A deeper understanding of the cellular signaling pathways activated by this compound-induced microtubule remodeling will be crucial for identifying predictive biomarkers and potential combination therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ulab360.com [ulab360.com]
- 4. Neurotoxic mechanisms of paclitaxel are local to the distal axon and independent of transport defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Mitotic kinesin inhibitors induce mitotic arrest and cell death in Taxol-resistant and -sensitive cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cornellpharmacology.org [cornellpharmacology.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. Effects of eribulin, vincristine, paclitaxel and ixabepilone on fast axonal transport and kinesin-1 driven microtubule gliding: implications for chemotherapy-induced peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinesin and Dynein Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of motor protein inhibitors is critical for advancing cellular research and therapeutic development. This guide provides a detailed comparative analysis of kinesin and dynein inhibitors, supported by quantitative data, experimental protocols, and pathway visualizations to aid in the selection and application of these powerful molecular tools.
Introduction to Kinesin and Dynein Motor Proteins
Kinesins and dyneins are microtubule-associated motor proteins that play essential roles in a multitude of cellular processes. Kinesins predominantly move towards the plus-end of microtubules, facilitating anterograde transport of cargo such as vesicles and organelles, and are critically involved in the formation and function of the mitotic spindle during cell division. Conversely, dyneins are responsible for retrograde transport towards the minus-end of microtubules and are also integral to mitosis, as well as the movement of cilia and flagella. The distinct roles and mechanisms of these motor proteins make their specific inhibition a valuable strategy for both basic research and therapeutic intervention, particularly in oncology and neurodegenerative diseases.
Comparative Overview of Inhibitors
Inhibitors of kinesin and dynein can be broadly categorized based on their target and mechanism of action. Kinesin inhibitors have been extensively developed as anti-mitotic agents for cancer therapy, with a primary focus on targeting kinesin spindle protein (KSP), also known as Eg5, which is essential for establishing a bipolar spindle. Dynein inhibitors, while less developed clinically, are crucial tools for studying cellular transport and have potential therapeutic applications in diseases involving aberrant signaling pathways, such as Hedgehog (Hh) signaling.
Kinesin Inhibitors
The majority of well-characterized kinesin inhibitors target the motor domain's ATPase activity. This inhibition can be achieved through several mechanisms:
-
ATP-Competitive Inhibition: These inhibitors bind to the ATP-binding pocket of the kinesin motor domain, preventing the binding and hydrolysis of ATP, which is necessary for the conformational changes that drive motility.
-
Allosteric Inhibition: These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change that either prevents ATP hydrolysis, microtubule binding, or the release of ADP, a rate-limiting step in the kinesin catalytic cycle. Many potent Eg5 inhibitors, such as Monastrol and S-trityl-L-cysteine, are allosteric inhibitors.[1][2]
Dynein Inhibitors
Dynein inhibitors present a more diverse set of mechanisms:
-
Microtubule-Targeting Agents: A class of compounds indirectly inhibits dynein function by stabilizing or destabilizing microtubules, the tracks upon which dynein moves. While effective, these agents lack specificity for dynein.
-
Direct Dynein Inhibitors: More recent efforts have focused on developing small molecules that directly target the dynein motor complex. These can interfere with its ATPase activity or its interaction with microtubules. Ciliobrevins and Dynapyrazoles are examples of inhibitors that target the ATPase activity of dynein.[3] Dynarrestin represents a novel class that inhibits dynein's microtubule binding and motility without affecting ATP hydrolysis.
Quantitative Comparison of Inhibitor Potency
The potency of an inhibitor is a critical parameter for its application in research and medicine. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[4] The following tables summarize the reported IC50 values for a selection of kinesin and dynein inhibitors.
| Kinesin Inhibitor | Target Kinesin | Assay Type | IC50 Value | Reference |
| Monastrol | Eg5 (KSP) | Basal ATPase Activity | ~50-60 µM | [5] |
| S-trityl-L-cysteine | Eg5 (KSP) | Basal ATPase Activity | 1.0 µM | [1] |
| S-trityl-L-cysteine | Eg5 (KSP) | Microtubule-activated ATPase Activity | 140 nM | [1] |
| GSK923295 | CENP-E | Microtubule-stimulated ATPase Activity | 3.2 nM | [4] |
| Ispinesib | Eg5 (KSP) | Microtubule-activated ATPase Activity | 2.5 nM | [6] |
| Filanesib (ARRY-520) | Eg5 (KSP) | Microtubule-activated ATPase Activity | 6 nM | [6] |
| Dynein Inhibitor | Target Dynein | Assay Type | IC50 Value | Reference |
| Ciliobrevin A | Cytoplasmic Dynein | Hedgehog Pathway Inhibition | 7 µM | |
| Ciliobrevin D | Cytoplasmic Dynein 1 | Microtubule Gliding | 15 ± 2.9 µM | [3] |
| Ciliobrevin D | Cytoplasmic Dynein 2 | Microtubule Gliding | 20 ± 1.0 µM | [3] |
| Dynapyrazole-A | Cytoplasmic Dynein 1 | Microtubule Gliding | 2.3 ± 1.4 µM | [3] |
| Dynapyrazole-A | Cytoplasmic Dynein 2 | Microtubule Gliding | 2.6 ± 1.3 µM | [3] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. This section provides detailed methodologies for key assays used to characterize kinesin and dynein inhibitors.
Kinesin Microtubule-Stimulated ATPase Assay (Colorimetric)
This assay measures the ATPase activity of kinesin by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified kinesin motor protein
-
Taxol-stabilized microtubules
-
Assay Buffer: 80 mM PIPES (pH 6.9), 1 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
ATP solution (e.g., 100 mM)
-
Malachite Green Reagent
-
Citrate (B86180) solution (for stopping the reaction)
-
Microplate reader
Procedure:
-
Prepare Microtubules: Polymerize tubulin in the presence of GTP and then stabilize with taxol. Pellet the microtubules by ultracentrifugation and resuspend in assay buffer.
-
Set up the Reaction: In a 96-well plate, add the assay buffer, the desired concentration of the inhibitor (dissolved in a suitable solvent like DMSO), and the kinesin protein.
-
Initiate the Reaction: Add microtubules to the wells to stimulate the ATPase activity, followed immediately by the addition of ATP to start the reaction.
-
Incubate: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes).
-
Stop the Reaction: Add the citrate solution to stop the enzymatic reaction.
-
Develop Color: Add the Malachite Green reagent to each well. This reagent forms a colored complex with the released inorganic phosphate.
-
Measure Absorbance: After a short incubation for color development, measure the absorbance at a wavelength of ~650 nm using a microplate reader.
-
Data Analysis: Construct a standard curve using known concentrations of phosphate. Use this curve to determine the amount of Pi produced in each reaction. Calculate the ATPase rate (e.g., in nmol Pi/min/mg kinesin) and determine the IC50 value for the inhibitor.
Dynein Microtubule Gliding Assay
This assay visualizes the movement of microtubules propelled by surface-adsorbed dynein motors and is used to assess the effect of inhibitors on motor function.
Materials:
-
Purified dynein motor protein
-
Fluorescently labeled, taxol-stabilized microtubules
-
Flow cell (constructed from a microscope slide and coverslip)
-
Blocking agent (e.g., casein)
-
Motility Buffer: Assay buffer supplemented with ATP, an oxygen scavenger system (e.g., glucose oxidase, catalase, and glucose), and DTT.
-
Fluorescence microscope with a sensitive camera (e.g., EM-CCD or sCMOS)
Procedure:
-
Prepare the Flow Cell: Construct a flow cell with inlet and outlet ports.
-
Coat the Surface: Sequentially flow in an anti-dynein antibody (optional, for specific orientation), the blocking agent to prevent non-specific binding, and finally the purified dynein protein. Incubate at each step to allow for binding.
-
Introduce Microtubules: Flow in the fluorescently labeled microtubules in motility buffer containing the desired concentration of the inhibitor.
-
Observe Motility: Place the flow cell on the stage of the fluorescence microscope and record time-lapse image sequences of the gliding microtubules.
-
Data Analysis: Use tracking software to measure the velocity of individual microtubules. Compare the velocities in the presence and absence of the inhibitor to determine its effect on dynein-driven motility.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which kinesin and dynein are involved is crucial for understanding the context of their inhibition. The following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Mitotic Spindle Assembly Pathway
This pathway is a primary target for kinesin inhibitors, particularly those targeting Eg5.
Caption: Mitotic spindle assembly pathway highlighting the roles of kinesin Eg5, CENP-E, and dynein.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a key developmental pathway that is aberrantly activated in some cancers and is dependent on dynein-mediated intraflagellar transport.
Caption: The Hedgehog signaling pathway and the role of dynein in its activation.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for the characterization of a novel motor protein inhibitor.
Caption: A generalized workflow for the discovery and characterization of motor protein inhibitors.
Conclusion and Future Directions
The specific inhibition of kinesin and dynein motors provides powerful means to dissect complex cellular processes and offers promising avenues for therapeutic development. While the field of kinesin inhibitors is more mature, with several compounds having entered clinical trials, the development of specific and potent dynein inhibitors is a rapidly advancing area with significant potential. Future research will likely focus on the development of inhibitors with greater isoform selectivity, novel mechanisms of action, and improved pharmacokinetic properties. Direct comparative studies of kinesin and dynein inhibitors under identical conditions will be invaluable for elucidating their differential effects on cellular physiology and for guiding the development of novel therapeutic strategies targeting the cytoskeleton.
References
- 1. researchgate.net [researchgate.net]
- 2. The 3Ms of central spindle assembly: microtubules, motors and MAPs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Kinesore: A Comparative Guide to its Effects on Microtubule Organization in Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Kinesore, a small-molecule modulator of kinesin-1, on the microtubule network in various mammalian cell lines. The information presented is supported by experimental data from peer-reviewed studies, offering insights into its mechanism of action and providing detailed experimental protocols for further investigation.
I. Comparative Effects of this compound on Mammalian Cell Lines
This compound induces a characteristic reorganization of the microtubule network in a variety of mammalian cell lines. This effect is concentration-dependent and reversible.[1] The table below summarizes the observed effects of this compound across different cell lines as reported in the literature.
| Cell Line | Cell Type | Concentration | Observed Effect | Quantitative Data |
| HeLa | Human cervical cancer | 25-50 µM | Reorganization of the microtubule network into loops and bundles.[1][2][3] | At 50 µM, 95 ± 2.4% of cells exhibit a reorganized nonradial microtubule network. The phenotype becomes apparent at 25 µM.[1][3] |
| U2OS | Human bone osteosarcoma | Not specified | Not specified | Not specified |
| PTK2 | Rat kangaroo kidney epithelial | Not specified | Not specified | Not specified |
| COS-7 | African green monkey kidney fibroblast-like | Not specified | Fragmentation and/or loss of the microtubule network (with a KIF5C mutant) | Not specified |
| hTERT-RPE | Human retinal pigment epithelial | Not specified | Fragmentation and/or loss of the microtubule network (with a KIF5C mutant) | Not specified |
| MRC-5 | Human fetal lung fibroblast | Not specified | Not specified | Not specified |
| NIH-3T3 | Mouse embryonic fibroblast | Not specified | Fragmentation and/or loss of the microtubule network (with a KIF5C mutant) | Not specified |
| RBL-2H3 | Rat basophilic leukemia | 100 µM | Inhibition of microtubule-granule association and significant reduction in degranulation.[4] | Statistically significant inhibition of exocytosis.[4] |
II. Mechanism of Action: Kinesin-1 Activation
This compound's primary mechanism of action involves the activation of the kinesin-1 motor protein. In an inactive state, kinesin-1 is auto-inhibited. This compound inhibits the interaction between the kinesin light chain 2 (KLC2) and the cargo adaptor protein SKIP (SifA and Kinesin Interacting Protein). This inhibition mimics the effect of cargo binding, leading to a conformational change in kinesin-1 that relieves its auto-inhibition. The activated kinesin-1 then drives the remodeling of the microtubule network, resulting in the characteristic phenotype of microtubule loops and bundles.[2][3]
III. Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on the microtubule network.
A. Immunofluorescence Staining of Microtubules
This protocol outlines the steps for visualizing the effects of this compound on the microtubule cytoskeleton in cultured mammalian cells using immunofluorescence microscopy.
Materials:
-
Mammalian cell line of choice (e.g., HeLa)
-
Sterile glass coverslips and 6-well plates
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST)
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in 6-well plates at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere for 24 hours.
-
Compound Treatment: Treat cells with the desired concentration of this compound (e.g., 25-50 µM for HeLa cells) or vehicle control (DMSO) in complete cell culture medium for the desired duration (e.g., 1 hour).
-
Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the Alexa Fluor 488-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
B. Live-Cell Imaging of Microtubule Dynamics
This protocol allows for the real-time visualization of this compound's effect on microtubule dynamics in living cells.
Materials:
-
Cell line stably expressing a fluorescently tagged microtubule marker (e.g., GFP-tubulin)
-
Glass-bottom imaging dishes
-
Live-cell imaging medium
-
This compound (stock solution in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells expressing the fluorescent microtubule marker into glass-bottom imaging dishes and allow them to adhere.
-
Imaging Setup: Place the dish on the stage of the live-cell imaging microscope within the environmental chamber.
-
Baseline Imaging: Acquire baseline time-lapse images of the microtubule network before adding this compound.
-
Compound Addition: Carefully add this compound to the imaging medium at the desired final concentration.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images to capture the dynamic changes in the microtubule network.
-
Data Analysis: Analyze the time-lapse movies to observe the reorganization of microtubules into loops and bundles.
IV. Conclusion
This compound serves as a valuable tool for studying the role of kinesin-1 in regulating microtubule dynamics. Its ability to induce a rapid and reversible reorganization of the microtubule network in a variety of mammalian cell lines makes it a potent modulator for cell biology research. The provided protocols offer a starting point for researchers to investigate the detailed effects of this compound in their specific cell line of interest. Further quantitative studies across a broader range of cell lines would be beneficial to establish a more comprehensive comparative profile of this compound's activity.
References
Kinesore-Induced Microtubule Remodeling: A Comparative Guide for Researchers
For researchers in cell biology and drug development, understanding the dynamic instability of microtubules is paramount. Kinesore (B1673647), a cell-permeable small-molecule modulator of the kinesin-1 motor protein, offers a unique tool to probe these dynamics. This guide provides a comparative analysis of the cellular phenotype induced by this compound, supported by experimental data and detailed protocols for its confirmation using established microtubule markers.
This compound activates the function of kinesin-1 in controlling microtubule dynamics, leading to a significant and visually distinct reorganization of the microtubule network.[1][2] This manifests as the formation of loops and bundles of microtubules, a phenotype that is highly reproducible across various mammalian normal and cancer cell lines.[1] The effect is also reversible, with the microtubule network returning to its normal radial array after washout of the compound.[1]
Comparative Analysis of this compound-Induced Phenotype
The primary alternative to observing the this compound-induced phenotype is the standard, unperturbed state of the microtubule network within a cell, typically observed in vehicle-treated (e.g., DMSO) control cells. The following table summarizes the key quantitative and qualitative differences between these two states.
| Feature | Control (Vehicle-Treated) | This compound-Treated |
| Microtubule Organization | Radial array originating from the microtubule-organizing center | Reorganized into loops and bundles |
| Phenotype Penetrance | N/A | 95 ± 2.4% of cells (at 50 µM)[1] |
| Effective Concentration | N/A | Apparent at 25 µM, significant at 50 µM[1] |
| Reversibility | N/A | Reversible after a 2-hour washout[1] |
| Plus-End Dynamics (EB3 comets) | Organized, directional movement from the cell center to the periphery | Disordered spatial organization and directionality[1] |
| Kinesin-1 Dependence | N/A | Phenotype is suppressed in KIF5B knockout cells[1] |
Visualizing the this compound-Induced Phenotype
The most direct way to confirm the effect of this compound is through fluorescence microscopy, utilizing common microtubule markers.
Key Microtubule Markers:
-
β-Tubulin: A core component of the microtubule polymer. Immunostaining for β-tubulin provides a clear visualization of the entire microtubule network, allowing for the observation of the dramatic reorganization into loops and bundles.
-
GFP-α-Tubulin: A fluorescently tagged version of another tubulin subunit. Live-cell imaging of cells stably expressing GFP-α-tubulin reveals the dynamic nature of the this compound-induced microtubule loops and bundles.[1]
-
EB3-RFP: A fluorescently tagged plus-end tracking protein. EB3 binds to the growing plus-ends of microtubules, allowing for the visualization of their dynamics. In this compound-treated cells, the characteristic outward-directed "comets" of EB3 become disorganized.[1]
Experimental Protocols
The following are detailed methodologies for confirming the this compound-induced phenotype.
Immunofluorescence Staining for β-Tubulin
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) on glass coverslips and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against β-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing a nuclear stain (e.g., DAPI).
-
Imaging: Visualize the cells using a fluorescence microscope.
Live-Cell Imaging of GFP-α-Tubulin and EB3-RFP
-
Cell Culture and Transfection: Plate cells stably expressing GFP-α-tubulin or transiently transfected with EB3-RFP on a glass-bottom imaging dish.
-
Treatment: Gently replace the culture medium with imaging medium containing this compound (e.g., 50 µM) or vehicle control.
-
Imaging: Place the dish on the stage of a live-cell imaging microscope equipped with environmental control (37°C, 5% CO2). Acquire time-lapse images to observe the dynamics of the microtubule network or the EB3 comets.
Signaling Pathways and Workflows
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Mechanism of this compound-Induced Kinesin-1 Activation.
Caption: Experimental Workflow for Confirming this compound Phenotype.
References
Kinesore: A Comparative Guide to its Cross-Validation with Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kinesore, a modulator of the kinesin-1 motor protein, with alternative kinesin inhibitors. The information presented is supported by experimental data and detailed protocols to facilitate informed decisions in research and drug development.
Introduction to this compound
This compound is a cell-permeable small molecule that modulates the activity of kinesin-1, a crucial motor protein responsible for intracellular transport along microtubules. Unlike many kinesin inhibitors that target the motor domain's ATPase activity, this compound acts on the cargo-binding domain of the kinesin light chain 2 (KLC2) subunit. In vitro, it inhibits the interaction between KLC2 and the cargo adaptor protein SKIP. However, in a cellular context, this interaction leads to the activation of kinesin-1's role in organizing the microtubule network, causing significant remodeling and the formation of microtubule-rich projections[1]. The validation of this compound's effects through genetic approaches provides a robust confirmation of its on-target activity.
Performance Comparison: this compound vs. Alternative Kinesin Inhibitors
Direct comparative studies of this compound against other kinesin inhibitors in the same experimental setup are limited. Therefore, this section presents data on this compound and prominent Eg5 kinesin inhibitors, Monastrol and Ispinesib, from independent studies. Eg5, another member of the kinesin superfamily, is essential for the formation of the bipolar mitotic spindle, making it a target for anti-cancer drug development[2][3].
Data Presentation
| Compound | Target | Mechanism of Action | IC50 | Cellular Effect | Reference |
| This compound | Kinesin-1 (KIF5B/KLC2) | Modulates cargo-binding domain, activates microtubule remodeling | 12.5 µM (in vitro GST pull-down) | Induces microtubule-rich projections in 95% of treated HeLa cells | [1] |
| Monastrol | Kinesin Eg5 (KIF11) | Allosteric inhibitor of ATPase activity | 14 µM (in vitro ATPase assay) | Mitotic arrest with monoastral spindles | [4][5] |
| Ispinesib (SB-715992) | Kinesin Eg5 (KIF11) | Potent and specific inhibitor of ATPase activity | < 10 nM (in vitro ATPase assay) | Mitotic arrest and growth inhibition in various tumor cell lines | [3][6] |
Note: The IC50 values presented are from different studies and experimental conditions and therefore should not be directly compared for potency.
Cross-Validation with Genetic Approaches
A key aspect of validating a small molecule's mechanism of action is to demonstrate that its effects are dependent on its intended target. The effects of this compound have been rigorously cross-validated using a genetic knockout approach.
KIF5B CRISPR Knockout Studies
To confirm that the microtubule remodeling induced by this compound is dependent on kinesin-1, researchers utilized a human cell line (HAP1) in which the gene for the kinesin-1 heavy chain, KIF5B, was knocked out using CRISPR-Cas9 technology.
-
Experimental Setup: Wild-type and KIF5B knockout HAP1 cells were treated with this compound or a vehicle control.
-
Observation: The characteristic formation of extensive microtubule-rich projections induced by this compound in wild-type cells was strongly suppressed in the KIF5B knockout cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
GST Pull-Down Assay to Measure this compound's Inhibition of KLC2-SKIP Interaction
This assay is used to quantify the inhibitory effect of this compound on the interaction between the kinesin light chain 2 (KLC2) and the cargo adaptor protein SKIP in vitro.
Materials:
-
Glutathione-Sepharose 4B beads
-
Purified GST-tagged SKIP protein
-
Cell lysate containing HA-tagged KLC2
-
Binding Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)
-
Wash Buffer (e.g., Binding Buffer with increased salt concentration)
-
Elution Buffer (e.g., Glutathione elution buffer)
-
This compound dissolved in DMSO
-
DMSO (vehicle control)
Procedure:
-
Bead Preparation: Wash Glutathione-Sepharose 4B beads with cold Binding Buffer.
-
Protein Binding: Incubate the beads with purified GST-SKIP protein for 1-2 hours at 4°C with gentle rotation to immobilize the bait protein.
-
Washing: Wash the beads several times with Wash Buffer to remove unbound GST-SKIP.
-
Inhibition Step: Incubate the GST-SKIP-bound beads with varying concentrations of this compound or DMSO for 30 minutes at 4°C.
-
Lysate Incubation: Add cell lysate containing HA-KLC2 to the beads and incubate for 2-3 hours at 4°C to allow for protein-protein interaction.
-
Washing: Wash the beads extensively with Wash Buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using Elution Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HA antibody to detect KLC2. Quantify the band intensities to determine the IC50 of this compound.
Immunofluorescence Staining for Microtubule Network Remodeling
This protocol allows for the visualization of the effects of this compound on the cellular microtubule network.
Materials:
-
Cells (e.g., HeLa or HAP1) grown on glass coverslips
-
This compound solution
-
Fixation Solution (e.g., -20°C methanol (B129727) or 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody against β-tubulin
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound (e.g., 50 µM) or vehicle control (DMSO) for the specified time (e.g., 1 hour).
-
Fixation: Wash the cells with PBS and fix them with the chosen fixation solution.
-
Permeabilization: If using a paraformaldehyde-based fixative, permeabilize the cells with Permeabilization Buffer.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-β-tubulin antibody diluted in Blocking Buffer.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with DAPI.
-
Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides, and visualize the microtubule network using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: this compound binds to the KLC TPR domain, inhibiting SKIP interaction and inducing a conformational change that activates kinesin-1.
Experimental Workflow for Genetic Cross-Validation
Caption: Workflow for validating this compound's on-target effect using KIF5B knockout cells.
Logical Relationship of this compound's Dual Effect
Caption: this compound exhibits inhibitory action in vitro but results in activation of kinesin-1 function in cells.
References
- 1. A small-molecule activator of kinesin-1 drives remodeling of the microtubule network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinesin-4 KIF21B limits microtubule growth to allow rapid centrosome polarization in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Kinesore vs. ATPase Domain Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of targeting kinesin motor proteins is crucial. While ATPase domain inhibitors have been a primary focus, modulators targeting other domains, such as Kinesore, offer distinct advantages. This guide provides an objective comparison of this compound and kinesin ATPase domain inhibitors, supported by experimental data and detailed protocols.
Kinesin superfamily proteins (KIFs) are molecular motors that play essential roles in various cellular processes, including intracellular transport and cell division, by moving along microtubule tracks powered by ATP hydrolysis.[1] Their importance in cell proliferation has made them attractive targets for therapeutic intervention, particularly in oncology. The primary strategy for kinesin inhibition has been the development of small molecules that target the motor's ATPase domain. However, a newer class of modulators, exemplified by this compound, targets the regulation of kinesin-cargo interactions, presenting a fundamentally different and potentially advantageous approach.
Mechanism of Action: A Tale of Two Targeting Strategies
This compound: A Modulator of Kinesin-1 Cargo Binding
This compound is a cell-permeable small molecule that modulates the function of kinesin-1 (KIF5B).[2] Unlike traditional inhibitors, this compound does not target the ATPase motor domain. Instead, it acts on the cargo-binding domain of the kinesin light chain 2 (KLC2), a component of the kinesin-1 heterotetramer.[2] Specifically, this compound inhibits the interaction between the tetratricopeptide repeat (TPR) domain of KLC2 and cargo adaptor proteins, such as SKIP (SifA and kinesin-interacting protein).
Paradoxically, by preventing cargo binding, this compound activates kinesin-1's role in organizing the microtubule network.[2] In its unbound state, kinesin-1 exists in an autoinhibited conformation. Cargo binding is thought to relieve this autoinhibition, activating the motor. This compound appears to mimic this cargo-binding event, inducing a conformational change in the kinesin-1 complex that releases autoinhibition and promotes its motor activity along microtubules, leading to a significant remodeling of the microtubule network into loops and bundles.[3]
dot
References
Kinesore: A Unique Modulator of Kinesin-1 Function Compared to Traditional KLC and Motor Domain Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals evaluating Kinesore's unique mechanism of action and its efficacy in comparison to other kinesin inhibitors.
Introduction
Kinesin-1, a crucial motor protein, is responsible for the anterograde transport of various cellular cargoes along microtubules. This process is vital for numerous cellular functions, including organelle distribution, neuronal development, and cell division. The kinesin-1 holoenzyme is a heterotetramer composed of two kinesin heavy chains (KHCs) and two kinesin light chains (KLCs). While KHCs contain the motor domain that hydrolyzes ATP to generate force, KLCs are primarily involved in cargo binding. The interaction between KLCs and cargo adaptor proteins is a critical regulatory step in kinesin-1-mediated transport. This compound is a novel small molecule that distinctively targets this KLC-cargo interface, setting it apart from traditional kinesin inhibitors that typically target the motor domain of the heavy chain. This guide provides an objective comparison of this compound's efficacy and mechanism of action with that of other kinesin inhibitors, supported by experimental data and detailed protocols.
This compound's Unique Mechanism of Action: An Indirect Activator
This compound presents a paradoxical mechanism. While it inhibits the interaction between KLC2 and the cargo adaptor protein SKIP (SifA and Kinesin Interacting Protein), it ultimately promotes the function of kinesin-1 in organizing the microtubule network.[1] In the absence of cargo, kinesin-1 exists in an autoinhibited state.[2][3] this compound, by binding to the cargo-binding domain of KLC, is thought to mimic the effect of cargo binding, which induces a conformational change that relieves this autoinhibition.[2] This leads to the activation of kinesin-1's microtubule-gliding activity, resulting in the remodeling of the microtubule network and the formation of microtubule-rich projections.[1][2]
This mode of action contrasts sharply with that of conventional kinesin inhibitors, which directly target the ATPase activity of the KHC motor domain, thereby blocking its movement along microtubules.
Comparative Efficacy: this compound vs. Kinesin Heavy Chain Inhibitors
Direct comparison of this compound with other KLC-cargo interaction inhibitors is challenging due to the limited availability of such specific small molecules in the current literature. Therefore, this guide compares this compound's efficacy with that of well-characterized inhibitors targeting the kinesin heavy chain motor domain.
| Inhibitor | Target | Mechanism of Action | In Vitro Efficacy (IC50/Ki) | Cellular Concentration for Effect | Reference |
| This compound | KLC2-SKIP Interaction | Inhibits cargo binding, leading to activation of kinesin-1 microtubule remodeling. | IC50 ≈ 12.5 µM (for 50% reduction in SKIP-KLC2 binding) | 25-50 µM (for microtubule network remodeling) | [2] |
| Monastrol | Eg5 (Kinesin-5) Motor Domain | Allosteric inhibitor of ATPase activity. | IC50 ≈ 14 µM | 100 µM (for mitotic arrest) | |
| Ispinesib (SB-715992) | Eg5 (Kinesin-5) Motor Domain | Potent allosteric inhibitor of ATPase activity. | IC50 < 10 nM | Not specified in provided context |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and validate these findings.
GST Pull-Down Assay for KLC2-SKIP Interaction
This assay is used to qualitatively and semi-quantitatively assess the inhibitory effect of this compound on the interaction between KLC2 and SKIP.
Materials:
-
GST-tagged SKIP (purified)
-
Glutathione-agarose beads
-
Cell lysate containing HA-tagged KLC2
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Glutathione elution buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-HA antibody
Procedure:
-
Incubate purified GST-SKIP with glutathione-agarose beads to immobilize the protein.
-
Wash the beads to remove unbound GST-SKIP.
-
Add cell lysate containing HA-KLC2 to the beads.
-
In parallel experiments, add varying concentrations of this compound or DMSO (vehicle control) to the lysate and bead mixture.
-
Incubate the mixture to allow for protein-protein interaction.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HA antibody to detect KLC2. A decrease in the amount of pulled-down HA-KLC2 in the presence of this compound indicates inhibition of the interaction.
Fluorescence Polarization (FP) Assay for KLC2-SKIP Interaction
This quantitative assay measures the binding affinity between KLC2 and a fluorescently labeled SKIP peptide and can be used to determine the IC50 of this compound.
Materials:
-
Purified KLC2 protein
-
Fluorescently labeled SKIP peptide (e.g., TAMRA-SKIP)
-
This compound (serial dilutions)
-
Assay buffer (e.g., PBS)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
In a microplate, mix a constant concentration of the fluorescently labeled SKIP peptide with a constant concentration of KLC2 protein.
-
Add serial dilutions of this compound to the wells. Include a control with no this compound.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The binding of the larger KLC2 protein to the small fluorescent peptide will result in a higher polarization value. This compound's inhibition of this interaction will lead to a decrease in polarization.
-
Plot the polarization values against the this compound concentration and fit the data to a suitable model to calculate the IC50 value.
Microtubule Network Remodeling Assay
This cell-based assay visualizes the effect of this compound on the cellular microtubule architecture.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on coverslips and allow them to adhere and grow.
-
Treat the cells with the desired concentration of this compound (e.g., 50 µM) or DMSO for a specified time (e.g., 1 hour).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary anti-β-tubulin antibody.
-
Incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. In this compound-treated cells, a reorganized, non-radial microtubule network with prominent loops and bundles is expected.[2]
Visualizations
Signaling Pathway of this compound Action```dot
Caption: Workflow for assessing this compound's inhibition of the KLC2-SKIP interaction via GST pull-down.
Logical Relationship of this compound's Effect
Caption: Logical flow of how this compound's inhibition of cargo binding leads to microtubule remodeling.
References
Safety Operating Guide
Navigating the Safe Disposal of Kinesore: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. Kinesore, a modulator of kinesin-1, requires careful consideration for its disposal to mitigate potential hazards. This guide provides essential information and step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices.
This compound Disposal Data
While specific quantitative data for this compound disposal is not publicly available, the following table summarizes the key information derived from safety data sheets (SDS). Adherence to local, state, and federal regulations is mandatory.
| Parameter | Guideline | Citation |
| Waste Classification | Should be treated as hazardous or toxic waste. | [1] |
| Disposal Method | Dispose of in a regulated landfill site or other approved method for hazardous wastes. | [1] |
| Regulatory Compliance | Disposal must be in accordance with national, regional, and local legislation. | [1][2][3][4] |
| Professional Disposal | Arrange for collection by a specialized and licensed waste disposal company. | [1][2][3][4] |
| Container Disposal | Dispose of contents and container in accordance with local regulations. | [5] |
Procedural Guidance for this compound Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound and its contaminated materials.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
2. Waste Segregation:
-
Solid this compound Waste: Collect any solid this compound waste, including unused product and contaminated items (e.g., weighing boats, spatulas), in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid this compound Waste: Solutions containing this compound should be collected in a sealed, leak-proof container also labeled for hazardous chemical waste. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Dispose of grossly contaminated disposable labware (e.g., pipette tips, centrifuge tubes) in the designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), and the rinsate collected as hazardous waste.
3. Waste Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
4. Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.[1][2][3][4]
-
Provide the waste disposal company with all necessary documentation, including the Safety Data Sheet (SDS).
5. Accidental Spills:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[5][6][7]
-
Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[5][6][7]
-
Decontaminate the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.[5][6][7]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. documents.tocris.com [documents.tocris.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety & Handling Protocols for Kinesore
This document provides critical safety, handling, and disposal information for Kinesore, a potent, solid-form kinase inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and to minimize exposure risk. Adherence to these protocols is essential for maintaining a safe research environment.
Risk Assessment and Control
This compound is a highly potent, cytotoxic compound in powdered form. The primary routes of exposure are inhalation of airborne particles and dermal contact. A thorough risk assessment must be conducted before any handling. The control measures outlined below are based on a hierarchy of controls, prioritizing engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.
Key Hazards:
-
High Potency/Cytotoxicity: May cause cellular damage upon exposure.
-
Inhalation Risk: Fine powder can easily become airborne.
-
Dermal Absorption: Potential for absorption through the skin.
Personal Protective Equipment (PPE)
A baseline level of PPE is mandatory for all procedures involving this compound. The required level of protection may be escalated based on the specific procedure and the quantities being handled.
Table 1: Minimum PPE Requirements for Handling this compound
| PPE Item | Specification | Rationale |
|---|---|---|
| Lab Coat | Professional lab coat with long sleeves and buttoned cuffs. | Protects skin and personal clothing from contamination. |
| Gloves | Nitrile gloves (double-gloving recommended). | Provides a barrier against dermal exposure. Double-gloving is critical when handling potent compounds. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles. | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | N95 or higher rated respirator. | Required when handling this compound powder outside of a certified chemical fume hood or ventilated balance enclosure. |
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the experimental task.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
